molecular formula C8H7BrClFO B6296422 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene CAS No. 2179038-46-9

1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene

Cat. No.: B6296422
CAS No.: 2179038-46-9
M. Wt: 253.49 g/mol
InChI Key: RGIKBXBHTWYCNB-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene ( 2179038-46-9) is a fluorinated and halogenated benzene derivative supplied as a high-purity building block for chemical synthesis and research and development. With a molecular formula of C8H7BrClFO and a molecular weight of 253.50 g/mol, this compound is characterized by its distinct substitution pattern of bromo, chloro, fluoro, and ethoxy functional groups . This specific arrangement makes it a valuable intermediate in advanced synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used for constructing biphenyl structures found in materials science and pharmaceutical research . Compounds of this nature are often employed in the synthesis of more complex molecules, including potential ligands for catalysts or analogs for environmental contaminants like polychlorinated biphenyls (PCBs) . Please handle with care and consult the Safety Data Sheet prior to use. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-chloro-2-ethoxy-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIKBXBHTWYCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene CAS 2179038-46-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene , a specialized halogenated arene scaffold used in advanced medicinal chemistry and agrochemical discovery.

CAS: 2179038-46-9 Formula: C₈H₇BrClFO Molecular Weight: 253.50 g/mol [1][2]

Executive Summary

1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is a dense, poly-functionalized aromatic building block characterized by a unique "1,2,3,4" substitution pattern.[1][2] Its value lies in the orthogonality of its halogen substituents , which allows for sequential, site-selective metal-catalyzed cross-coupling reactions.[1][2]

For drug development professionals, this scaffold offers a precise method to introduce a fluoro-ethoxy-phenyl motif into a core structure, modulating lipophilicity (LogP) and metabolic stability (via fluorine blockade of P450 oxidation sites).[1]

Chemical Profile & Physical Properties

Note: As a specialized intermediate, specific experimental values are often proprietary.[1][2] The data below represents calculated consensus values based on structure-activity relationship (SAR) algorithms for poly-halogenated alkoxybenzenes.

PropertyValue / DescriptionConfidence
Appearance White to off-white crystalline solid or viscous oilHigh (Based on analogs)
Boiling Point 265°C ± 30°C at 760 mmHgPredicted
Density 1.6 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 3.8 – 4.2High (Lipophilic)
H-Bond Acceptors 2 (Ether oxygen, Fluorine)Exact
H-Bond Donors 0Exact
Rotatable Bonds 2 (Ethoxy group)Exact
Topological Polar Surface Area 9.23 ŲExact
Structural Analysis

The molecule features a benzene ring with four contiguous substituents:[1][2]

  • Bromo (C1): The most reactive site for oxidative addition (Pd(0)).[1][2]

  • Ethoxy (C2): Provides solubility and steric bulk; the oxygen lone pairs increase electron density, activating the ring slightly but primarily directing reactivity via the inductive effect.[1][2]

  • Chloro (C3): A secondary handle for coupling, less reactive than bromine.[1][2]

  • Fluoro (C4): A metabolic blocker and electronic modulator (high electronegativity).[1][2]

Synthetic Methodology

To ensure high regiochemical purity, the recommended synthesis avoids direct electrophilic halogenation of an alkoxybenzene, which often yields inseparable isomers.[1][2] Instead, O-alkylation of a pre-functionalized phenol is the industry-standard protocol.[1]

Recommended Route: Phenol Alkylation

This pathway guarantees the integrity of the halogen positions.[1][2]

Precursor: 6-Bromo-2-chloro-3-fluorophenol (or IUPAC equivalent 2-bromo-6-chloro-5-fluorophenol depending on numbering priority).[1]

Protocol:

  • Charge: A reaction vessel with 6-Bromo-2-chloro-3-fluorophenol (1.0 equiv) and anhydrous Acetonitrile (MeCN) or DMF .

  • Base: Add Potassium Carbonate (K₂CO₃) (2.0 equiv). Cesium Carbonate (Cs₂CO₃) can be used to accelerate the reaction if kinetics are slow.[1]

  • Electrophile: Add Ethyl Iodide (EtI) or Ethyl Bromide (1.2 equiv) dropwise at room temperature.

  • Conditions: Heat to 60°C for 4–6 hours. Monitor via TLC/LC-MS for disappearance of the phenol.[1][2]

  • Workup: Dilute with water, extract with Ethyl Acetate (EtOAc), wash with brine, and dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visualization: Synthetic Workflow

The following diagram illustrates the retrosynthetic logic and forward synthesis.

Synthesis Target TARGET: 1-Bromo-3-chloro- 2-ethoxy-4-fluorobenzene Phenol PRECURSOR: 6-Bromo-2-chloro- 3-fluorophenol Phenol->Target O-Alkylation Reagents Reagents: Et-I, K2CO3 DMF, 60°C Reagents->Phenol

Caption: Figure 1. Convergent synthesis via O-alkylation of the halogenated phenol precursor to ensure regiocontrol.[1][2]

Reactivity & Chemoselectivity Profile

The core value of CAS 2179038-46-9 is its chemoselective differentiation .[1][2] A medicinal chemist can manipulate the molecule sequentially without protecting groups.[1][2]

The Reactivity Hierarchy[1][2]
  • Site A (C-Br): Reacts first in Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings at room temperature or mild heat (40-60°C).

  • Site B (C-Cl): Reacts second. Requires higher temperatures (>90°C) and specialized bulky phosphine ligands (e.g., XPhos, RuPhos) to facilitate oxidative addition into the stronger C-Cl bond.[1]

  • Site C (C-F): Generally inert to Pd-catalysis.[1][2] Can participate in SₙAr (Nucleophilic Aromatic Substitution) only if strong electron-withdrawing groups are introduced at the C-Br or C-Cl positions during previous steps.[1][2]

Visualization: Chemoselectivity Map

This diagram outlines the logical order of operations for library synthesis.

Reactivity cluster_legend Selectivity Logic Core CORE SCAFFOLD (Br, Cl, F, OEt) Step1 STEP 1: C-Br Activation (Suzuki/Buchwald) Core->Step1 Pd(PPh3)4, 60°C Step2 STEP 2: C-Cl Activation (High Temp/Special Ligand) Step1->Step2 XPhos-Pd-G2, 100°C Step3 STEP 3: C-F Retention (Metabolic Blocker) Step2->Step3 Final Compound Legend Br > Cl >> F (Reactivity Order)

Caption: Figure 2. Orthogonal reactivity strategy allowing sequential functionalization of the benzene core.

Handling & Safety Protocols

As a halogenated aromatic ether, standard safety precautions for organic synthesis apply.

  • Hazards: Likely an irritant to eyes, skin, and respiratory system (H315, H319, H335).[1][2][3]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis or oxidation of the ether linkage over long periods.[1]

  • Disposal: Halogenated organic waste streams. Do not mix with acid waste.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 2179038-46-9. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1][2] Wiley-Interscience.[1][2] (General reference for Halogen reactivity order).

Sources

Structural Profiling and Synthetic Methodologies of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of modern pharmaceuticals and advanced agrochemicals heavily relies on orthogonally functionalized building blocks. 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene (CAS: 2179038-46-9) is a highly specialized, tetrasubstituted polyhalogenated arene[1][2]. By strategically positioning three distinct halogens (Br, Cl, F) around an electron-donating ethoxy ether, this molecule provides a programmable scaffold for site-selective cross-coupling. This whitepaper details the structural dynamics, validated synthetic workflows, and chemoselective applications of this compound, designed specifically for researchers engaged in complex molecule synthesis.

Electronic and Steric Architecture

The reactivity of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is governed by a delicate "push-pull" electronic system across the aromatic ring:

  • Inductive Withdrawal (-I Effect): The halogens at C1 (Bromo), C3 (Chloro), and C4 (Fluoro) exert strong electron-withdrawing forces, lowering the overall HOMO energy of the ring and making it highly susceptible to oxidative addition by electron-rich transition metals.

  • Resonance Donation (+M Effect): The ethoxy group at C2 acts as a

    
    -donor. However, its resonance capability is sterically restricted by the adjacent bulky bromine and chlorine atoms, forcing the ethyl chain out of the aromatic plane and slightly attenuating its electron-donating capacity.
    
  • Orthogonal Reactivity: The distinct Bond Dissociation Energies (BDEs) of the carbon-halogen bonds dictate a strict hierarchy of reactivity, enabling predictable, stepwise functionalization without the need for protecting groups[3][4].

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data for the compound:

ParameterSpecification
Chemical Name 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene
CAS Registry Number 2179038-46-9
Molecular Formula C8H7BrClFO
Molecular Weight 253.50 g/mol
C1–Br Bond Dissociation Energy ~68 kcal/mol (Primary reaction site)
C3–Cl Bond Dissociation Energy ~86 kcal/mol (Secondary reaction site)
C4–F Bond Dissociation Energy ~115 kcal/mol (Inert under standard Pd catalysis)

Strategic Synthesis: O-Alkylation Workflow

The most efficient route to synthesize 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is via the


 O-alkylation of its corresponding phenol precursor, 2-bromo-6-chloro-5-fluorophenol.

SynthesisWorkflow Start 2-Bromo-6-chloro- 5-fluorophenol Reagents Ethyl Bromide K2CO3 / DMF Start->Reagents Reaction SN2 O-Alkylation 60°C, 8h Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product 1-Bromo-3-chloro- 2-ethoxy-4-fluorobenzene Workup->Product

Fig 1: Step-by-step synthetic workflow for the O-alkylation of the polyhalogenated phenol.

Protocol 1: Precision O-Alkylation
  • Causality & Rationale: The phenolic hydroxyl group is highly acidic due to the strong inductive effects of the ortho-Br, ortho-Cl, and meta-F atoms. Therefore, a mild base like Potassium Carbonate (

    
    ) is sufficient for complete deprotonation. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, drastically increasing its nucleophilicity for the 
    
    
    
    attack on ethyl bromide.
  • Self-Validating System: This protocol incorporates a mid-reaction GC-MS checkpoint to prevent over-reaction or degradation, ensuring the methodology validates its own completion.

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried Schlenk flask under argon, dissolve 10.0 mmol of 2-bromo-6-chloro-5-fluorophenol in 20 mL of anhydrous DMF. Add 15.0 mmol (1.5 eq) of finely powdered, anhydrous

    
    . Stir at 25 °C for 30 minutes.
    
  • Alkylation: Dropwise add 12.0 mmol (1.2 eq) of Ethyl Bromide. Attach a reflux condenser and heat the mixture to 60 °C.

  • Self-Validation Checkpoint (6 Hours): Extract a 50 µL aliquot, quench in 1 mL of EtOAc/water, and analyze the organic layer via GC-MS. The reaction is validated as complete when the starting phenol peak is entirely absent, replaced by a single product peak exhibiting the characteristic isotopic signature of one bromine and one chlorine atom (

    
     at 
    
    
    
    252,
    
    
    at 254,
    
    
    at 256 in a ~3:4:1 ratio).
  • Workup: Cool to room temperature, quench with 50 mL of distilled water, and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organics with 5% aqueous LiCl (

    
     mL) to remove residual DMF. Dry over anhydrous 
    
    
    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 95:5).

Site-Selective Cross-Coupling Dynamics

Polyhalogenated arenes present a formidable challenge in cross-coupling due to the risk of oligomerization or mixed couplings[5]. However, the distinct halogen gradient in 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene allows for absolute chemoselectivity. Because the C1–Br bond is significantly weaker than the C3–Cl and C4–F bonds, Palladium(0) catalysts will undergo oxidative addition exclusively at the C1 position[3][4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Cleavage of C1-Br) Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd(Br)L2] OxAdd->PdII 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene Transmet Transmetalation with Ar'-B(OH)2 PdII->Transmet Base PdII_2 Pd(II) Intermediate [Ar-Pd(Ar')L2] Transmet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product C1-Arylated Product RedElim->Product

Fig 2: Site-selective Pd-catalyzed Suzuki-Miyaura cross-coupling at the C1-Br bond.

Protocol 2: Chemoselective Suzuki-Miyaura Arylation
  • Causality & Rationale: A biphasic Toluene/Water solvent system is employed. Toluene dissolves the polyhalogenated arene, while water dissolves the

    
     base. The aqueous interface is critical because it facilitates the formation of the reactive hydroxyboronate complex, which drastically accelerates the transmetalation step, preventing catalyst degradation.
    
  • Self-Validating System: LC-MS monitoring ensures that oxidative addition has not erroneously occurred at the C-Cl bond.

Step-by-Step Methodology:

  • Catalyst Loading: In a Schlenk tube, combine 1.0 mmol of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene, 1.05 mmol of Phenylboronic acid, 0.05 mmol (5 mol%) of

    
    , and 2.0 mmol of 
    
    
    
    .
  • Degassing: Add 10 mL of a Toluene/Water (4:1 v/v) mixture. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst to inactive Pd(II) species.

  • Reaction: Seal the tube and heat at 80 °C for 12 hours under vigorous stirring (1000 rpm) to maximize the biphasic interfacial area.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The successful and selective reaction is validated by the appearance of the C1-arylated product mass (e.g.,

    
     250/252). The strict 3:1 isotopic ratio confirms that the chlorine atom is fully intact, proving absolute site-selectivity.
    
  • Isolation: Dilute with water, extract with dichloromethane (

    
     mL), dry over 
    
    
    
    , and purify via automated flash chromatography.

References

  • 2179038-46-9 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene AKSci, AK Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJf9N_ayRp93l0lBIVWd8di4l5mjwTKyD52wvt_cjzB01Ll5VTLTkjIghPp96gqQniWaH8fuM7vO8t-51lEopqr2YNzjVjE71HS22Pj1amgkyuF3TynKRU6s94YVjYXLI_82Q5z_Y=]
  • 2179038-46-9 | 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene | Boroncore, Boroncore.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGymHCn-PD2lgkg3Wja4eemNDEEPeWjW_CstNtnJc-RkdbCTwl9b6JSN3PL_2FP_y4cFry2uZtPFvN5tQuJFUjSSk1uAImJemDDKTEZUDfUeR1dL2leszZhHb8tKpzO0nf2SPi-sWLCLg==]
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups, PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnwcB1NzvQgk3G_AqenIrQiGScSWYYfYgthtpN9s6_R28V8fbR1V4QfNLedIPEp42BWQCCLPsGES0VHHsPt6PMae6QC9P5YO9-G8yi6bCDI8ji5jDEyuJD6MdLb2xORhH6Z440nNfeHFaxTIY=]
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsyfjh8_FQo2WyYnxrDW2ZV5vwBfHQxcWVSldFE8SM1qCSWAoD8RujwJFmBDhHpZHJ_mk33uWIVAqT2M7IqEq7rZzK2JyGSh0xGbl8MUB0L-d1WrfLfhiHrl2bd_i4fRtEc3b62CAQmFGqL9kcqp7EJWob]
  • Transition-Metal-Catalyzed Site-Selective Cross-Coupling of Di- and Polyhalogenated Compounds, Thieme-Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzI7q8FJI_E1wdiLaKE92GsAjUFWnBTz2lMkJri8gNxCSa0mII4WEY-EcqtlC-SrpZKL_Ia7unPzEV5ZvBQq9yqz4SZfbNfg-wGUMgG-3Tdzwap7xIiQbspddLJuXjKtLra8xwp-ZeGsUzbUc-xF7laigl5uQXUZpIyZlX6T4uuEsekoizaIf7Wzn7]

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Formula and Weight of C8H7BrClFO

Foreword: The precise determination of a molecule's formula and weight is the bedrock of all subsequent research in pharmacology, materials science, and synthetic chemistry. For a complex halogenated compound such as C8H7BrClFO, this process transcends simple calculation, demanding a robust synergy between theoretical principles and advanced analytical validation. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and verifying the molecular identity of C8H7BrClFO, grounding every step in established scientific principles and field-proven methodologies.

Foundational Concepts: Differentiating Molecular Weight and Monoisotopic Mass

A common point of confusion, yet a critical distinction for analytical accuracy, is the difference between average molecular weight and monoisotopic mass.

  • Average Molecular Weight (or Molar Mass): This is a weighted average of the masses of all naturally occurring isotopes of the constituent atoms in a molecule, weighted by their abundance.[1][2] It is the value used for stoichiometric calculations in bulk chemistry (e.g., grams per mole).

  • Monoisotopic Mass (or Exact Mass): This is the mass of a molecule calculated using the mass of the single most abundant stable isotope for each element.[3][4] High-resolution mass spectrometers are capable of resolving these individual isotopic peaks, making monoisotopic mass the key parameter in analytical formula determination.[3]

For C8H7BrClFO, these two values are distinct and serve different purposes. Understanding which value to use is the first step in a rigorous analytical approach.

Theoretical Mass Determination of C8H7BrClFO

The molecular formula C8H7BrClFO defines the number and type of atoms present. From this, we can calculate both the monoisotopic mass and the average molecular weight. The foundational data for these calculations are the precise masses and natural abundances of the relevant isotopes.[5]

Table 1: Isotopic Properties of Constituent Elements in C8H7BrClFO

Element Isotope Exact Mass (amu) Natural Abundance (%) Average Atomic Weight (amu)
Carbon ¹²C 12.00000 98.91 12.011
¹³C 13.00335 1.09
Hydrogen ¹H 1.00783 99.99 1.008
²H 2.01410 0.01
Bromine ⁷⁹Br 78.9183 50.54 79.904
⁸¹Br 80.9163 49.46
Chlorine ³⁵Cl 34.96885 75.77 35.453
³⁷Cl 36.96590 24.23
Fluorine ¹⁹F 18.99840 100 18.998
Oxygen ¹⁶O 15.99491 99.76 15.999
¹⁸O 17.99916 0.20

Data sourced from authoritative chemical data tables.[5][6]

Calculation of Monoisotopic Mass

The monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element.[7]

Table 2: Calculation of Monoisotopic Mass for C8H7BrClFO

Element Most Abundant Isotope Count Exact Mass (amu) Total Mass Contribution (amu)
Carbon ¹²C 8 12.00000 96.00000
Hydrogen ¹H 7 1.00783 7.05481
Bromine ⁷⁹Br 1 78.9183 78.9183
Chlorine ³⁵Cl 1 34.96885 34.96885
Fluorine ¹⁹F 1 18.99840 18.99840
Oxygen ¹⁶O 1 15.99491 15.99491

| Total | | | | 251.93527 |

The calculated monoisotopic mass for C8H7BrClFO is 251.93527 Da . This is the value that would be observed for the molecular ion peak in a high-resolution mass spectrum. PubChem lists a monoisotopic mass of 251.93529 Da for an isomer of this formula, confirming this calculation.[8][9]

Calculation of Average Molecular Weight

The average molecular weight is calculated using the weighted average atomic weights of the elements.[10]

Table 3: Calculation of Average Molecular Weight for C8H7BrClFO

Element Count Average Atomic Weight (amu) Total Weight Contribution (amu)
Carbon 8 12.011 96.088
Hydrogen 7 1.008 7.056
Bromine 1 79.904 79.904
Chlorine 1 35.453 35.453
Fluorine 1 18.998 18.998
Oxygen 1 15.999 15.999

| Total | | | 253.498 |

The average molecular weight for C8H7BrClFO is 253.498 g/mol .

Experimental Verification via Mass Spectrometry

Theoretical calculations provide a hypothesis for the molecular formula and mass. This hypothesis must be rigorously tested using experimental data, with high-resolution mass spectrometry (HRMS) being the gold standard technique.[11]

The Causality of Mass Spectrometry for Halogenated Compounds

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules.[12] For halogenated organic compounds, MS is particularly powerful due to the distinctive isotopic patterns of chlorine and bromine.[12]

  • Chlorine's Signature: Natural chlorine consists of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.[13] This means any ion containing one chlorine atom will exhibit two peaks separated by ~2 Da, with a relative intensity ratio of 3:1 (the M and M+2 peaks).

  • Bromine's Signature: Natural bromine consists of ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio.[13] An ion with one bromine atom will therefore show two peaks of nearly equal intensity separated by ~2 Da (the M and M+2 peaks).

A compound containing both one chlorine and one bromine atom, like C8H7BrClFO, will display a highly characteristic "triplet" pattern for the molecular ion cluster, making its identification unambiguous.

Experimental Workflow

The following workflow outlines a self-validating system for the confirmation of C8H7BrClFO's molecular formula. The agreement between the predicted isotopic pattern and the experimentally observed spectrum provides a robust internal validation of the result.

G cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Interpretation Prep Dissolve C8H7BrClFO in appropriate solvent GC Gas Chromatography (GC) (for isomer separation) Prep->GC Injection HRMS High-Resolution Mass Spectrometry (HRMS) GC->HRMS Eluent Transfer Ion Ionization (e.g., Electron Ionization) HRMS->Ion Detect Mass Analysis & Detection Ion->Detect Spectrum Acquire Mass Spectrum Detect->Spectrum Compare Compare Observed vs. Theoretical Isotopic Pattern Spectrum->Compare Confirm Confirm Molecular Formula C8H7BrClFO Compare->Confirm

Caption: Experimental workflow for the verification of C8H7BrClFO.
Detailed Protocol: GC-HRMS Analysis

This protocol is designed for the definitive identification of C8H7BrClFO, leveraging the separation power of Gas Chromatography (GC) with the analytical precision of HRMS.[11]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample.

    • Dissolve in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL for analysis. The choice of final concentration depends on instrument sensitivity.

  • Instrumentation (Example Setup):

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.[11]

    • Mass Spectrometer: Thermo Scientific Orbitrap Exploris or equivalent high-resolution mass spectrometer.

  • GC Method Parameters:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Rationale: This temperature program provides effective separation for semi-volatile aromatic compounds.

  • HRMS Method Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12] Rationale: EI provides reproducible fragmentation patterns for library matching and structural elucidation.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 50-500.

    • Resolution: >60,000 FWHM (Full Width at Half Maximum). Rationale: High resolution is critical to obtain accurate mass measurements for unambiguous formula determination.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound.

    • Determine the accurate mass of the molecular ion peak.

    • Analyze the isotopic pattern of the molecular ion cluster and compare it to the theoretical pattern for C8H7BrClFO.

Interpreting the Mass Spectrum: The Isotopic Fingerprint

The key to validating the formula C8H7BrClFO lies in its unique isotopic signature. The combination of one bromine and one chlorine atom creates a predictable pattern of peaks at M, M+2, and M+4.

G cluster_formula Molecular Formula: C8H7BrClFO cluster_isotopes Contributing Isotopes cluster_pattern Resulting Isotopic Pattern Formula Contains: 1 Bromine Atom 1 Chlorine Atom Br ⁷⁹Br (50.5%) ⁸¹Br (49.5%) Cl ³⁵Cl (75.8%) ³⁷Cl (24.2%) M M Peak (⁷⁹Br + ³⁵Cl) ~76% Relative Intensity Br->M M2 M+2 Peak (⁸¹Br + ³⁵Cl) or (⁷⁹Br + ³⁷Cl) 100% Relative Intensity (Base Peak) Br->M2 M4 M+4 Peak (⁸¹Br + ³⁷Cl) ~24% Relative Intensity Br->M4 Cl->M Cl->M2 Cl->M4

Caption: Logical relationship between elemental composition and MS pattern.

Table 4: Predicted Isotopic Pattern for the Molecular Ion of C8H7BrClFO

Peak Label Contributing Isotope Combination Relative Mass (m/z) Expected Relative Intensity (%)
M C₈H₇⁷⁹Br³⁵Cl FO 251.9353 76.5
M+2 C₈H₇⁸¹Br³⁵Cl FO / C₈H₇⁷⁹Br³⁷Cl FO 253.9324 / 253.9333 100.0
M+4 C₈H₇⁸¹Br³⁷Cl FO 255.9294 23.9

Intensities are calculated based on the product of the natural abundances of the contributing isotopes.

An experimentally observed spectrum matching these m/z values and intensity ratios provides exceptionally strong evidence that the elemental composition is indeed C8H7BrClFO.

The Question of Isomerism

It is crucial to recognize that mass spectrometry determines the molecular formula, not the specific structural isomer.[11] The formula C8H7BrClFO can correspond to numerous distinct chemical structures. For example, PubChem lists several known isomers, including:

  • 1-bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene[9]

  • 4-(2-bromoethoxy)-1-chloro-2-fluorobenzene[8]

Distinguishing between these isomers requires additional analytical techniques. The retention time from the Gas Chromatography (GC) step provides one piece of differentiating information. For absolute structural elucidation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are required.

Conclusion

The determination of the molecular weight and formula for a compound like C8H7BrClFO is a multi-faceted process that marries theoretical calculation with empirical validation. The monoisotopic mass is calculated to be 251.93527 Da , while the average molecular weight is 253.498 g/mol . The definitive confirmation of the molecular formula rests on high-resolution mass spectrometry, where the unique isotopic signature generated by the presence of both a bromine and a chlorine atom serves as a robust and self-validating fingerprint. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently establish the molecular identity of C8H7BrClFO, paving the way for further investigation into its chemical and biological properties.

References

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

  • ScienceDirect. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

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  • University of Arizona. (n.d.). Table 1. Atomic masses and percent natural abundance of isotopes of elements relevant to organic compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). C8H7BrClFO - Explore. Retrieved from [Link]

  • Chemguide. (n.d.). Relative atomic mass and relative formula mass. Retrieved from [Link]

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An In-Depth Technical Guide to 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Isomer Specificity: Initial research for "1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene" did not yield specific data for this isomer. This guide will therefore focus on the closely related and more thoroughly documented isomer, 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene . Researchers should pay close attention to the substitution patterns to ensure the relevance of this information to their specific needs.

Introduction

Polysubstituted benzene derivatives are foundational scaffolds in modern medicinal chemistry and materials science. The precise arrangement of different functional groups on the aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene is a versatile intermediate, offering multiple reactive sites for further chemical transformations. The presence of three distinct halogen atoms (bromine, chlorine, and fluorine) and an ethoxy group provides a rich chemical handle for a variety of coupling reactions and nucleophilic substitutions. This guide provides a comprehensive overview of its chemical identity, synthesis, and key properties, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identifiers and Molecular Structure

A clear and unambiguous identification of a chemical compound is paramount for reproducible scientific research. The following are the key identifiers for 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene:

IdentifierValue
SMILES String CCOc1cc(Br)c(F)c(Cl)c1
InChIKey JYSJFQALMJSPDV-UHFFFAOYSA-N

The molecular structure, as defined by these identifiers, is depicted in the following diagram:

Caption: Molecular structure of 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A potential synthetic route could start from a commercially available substituted aniline, such as 2-chloro-4-fluoroaniline. The synthesis would likely proceed through the following key transformations:

  • Diazotization: The primary amine of the starting aniline is converted into a diazonium salt. This is typically achieved by treating the aniline with sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

  • Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) bromide solution. This results in the replacement of the diazonium group with a bromine atom, yielding a di-halogenated benzene derivative.

  • Nitration: Introduction of a nitro group, which can later be converted to other functionalities or serve to influence the regioselectivity of subsequent reactions.

  • Reduction of the Nitro Group: The nitro group is reduced to an amine.

  • Introduction of the Ethoxy Group: The newly formed amino group can be replaced by a hydroxyl group via another diazotization followed by hydrolysis. The resulting phenol can then be etherified to introduce the ethoxy group using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.

The following diagram illustrates a generalized workflow for such a synthesis:

G start Substituted Aniline diazotization Diazotization (NaNO2, HBr, 0-5°C) start->diazotization sandmeyer Sandmeyer Reaction (CuBr) diazotization->sandmeyer intermediate1 Bromo-chloro-fluorobenzene sandmeyer->intermediate1 further_functionalization Further Functionalization (e.g., Nitration, Reduction, Etherification) intermediate1->further_functionalization product 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene further_functionalization->product

Caption: Generalized synthetic workflow for polysubstituted benzene derivatives.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its application in drug discovery and process development. The following table summarizes the key properties of 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene.

PropertyValueSource
Molecular Formula C₈H₇BrClFOSigma-Aldrich[1]
Molecular Weight 253.5 g/mol Sigma-Aldrich[1]
Physical Form Liquid or solidSigma-Aldrich[1]
Purity Typically ≥97%Sigma-Aldrich[1]
Storage Temperature Room Temperature, sealed in dry conditionsSigma-Aldrich[1]

Applications in Research and Development

Halogenated aromatic compounds are of significant interest in the pharmaceutical and agrochemical industries. The presence of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.

  • Influence of Fluorine: The fluorine atom is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Its high electronegativity can also modulate the pKa of nearby functional groups and lead to stronger binding interactions with biological targets.[2]

  • Role of Chlorine and Bromine: Chlorine and bromine atoms can also contribute to improved binding affinity through halogen bonding and can increase the lipophilicity of a molecule, potentially enhancing membrane permeability.[3]

Given these properties, 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene is a valuable building block for the synthesis of novel bioactive molecules. Its multiple reactive sites allow for its incorporation into a wide range of molecular scaffolds through reactions such as Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution. These reactions enable the construction of complex molecules with potential applications as kinase inhibitors, GPCR modulators, and other therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene.

  • Hazard Statements: The compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] In case of contact with eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do.[4] Continue rinsing.[4]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene represents a valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern of four different functional groups on a benzene ring provides a rich platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. A thorough understanding of its chemical properties, synthetic accessibility, and safe handling procedures is crucial for its effective utilization in research and development.

References

  • Le Studium. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • Das, P., et al. (2022). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 12(45), 29429-29443. [Link]

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Introduction: The Critical Role of Solubility for Polyhalogenated Ethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Polyhalogenated Ethoxybenzene Derivatives

Polyhalogenated ethoxybenzene derivatives represent a significant class of aromatic compounds with applications spanning from pharmaceutical intermediates to materials science and as reference standards in environmental analysis. The core structure, consisting of a benzene ring functionalized with an ethoxy group and multiple halogen atoms (F, Cl, Br, I), imparts a unique combination of lipophilicity, metabolic stability, and electronic properties. These characteristics are highly dependent on the nature, number, and position of the halogen substituents.

The therapeutic efficacy, bioavailability, and environmental fate of these molecules are fundamentally governed by their solubility. Poor aqueous solubility can severely limit the absorption of a drug candidate, leading to low bioavailability and unpredictable in vivo results.[1] Conversely, in synthetic chemistry, understanding solubility in organic solvents is paramount for reaction optimization, purification via crystallization, and formulation.[2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of polyhalogenated ethoxybenzene derivatives. We will delve into the theoretical underpinnings that dictate solubility, provide field-proven experimental protocols, and discuss computational approaches to forecast this critical physicochemical property.

Theoretical Framework: The Physicochemical Drivers of Solubility

The dissolution of a crystalline solid, such as a polyhalogenated ethoxybenzene, into a solvent is a complex thermodynamic process. The equilibrium solubility is achieved when the Gibbs free energy of the system is at a minimum, representing a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[3] This can be conceptualized through a thermodynamic cycle.[3][4]

The overall process is governed by two primary energy contributions:

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the molecules together in the crystal lattice. Higher melting points are often indicative of stronger crystal lattice forces, which generally leads to lower solubility.

  • Solvation Energy: The energy released when the separated solute molecule is surrounded by solvent molecules. This is driven by favorable intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and, where applicable, hydrogen bonding.

The principle of "like dissolves like" is a useful heuristic; non-polar solutes dissolve best in non-polar solvents, and polar solutes in polar solvents.[2] Polyhalogenated ethoxybenzenes, with their non-polar halogenated aromatic core and a weakly polar ether linkage, exhibit nuanced behavior. Their solubility is dictated by a fine balance of several key physicochemical properties, which are directly modulated by the pattern of halogenation.

The Impact of Halogenation on Physicochemical Properties and Solubility

The type, number, and position of halogen atoms on the ethoxybenzene ring are critical determinants of its solubility profile. While specific experimental data for this class is sparse, strong inferences can be drawn from extensive studies on analogous compounds like polychlorinated diphenyl ethers (PCDEs) and polybrominated diphenyl ethers (PBDEs).[5][6][7]

  • Lipophilicity (LogP/LogD): Lipophilicity, the affinity of a compound for a non-polar environment, is a dominant factor.[8][9] Halogen atoms are lipophilic, and therefore, increasing the degree of halogenation increases the overall lipophilicity (higher LogP value). This predictably leads to a decrease in aqueous solubility.[5][6] For instance, lower chlorinated PCDEs are more readily found in the aqueous phase compared to their higher chlorinated counterparts.[5]

  • Molecular Size and Polarizability: As we move down the halogen group from F to I, the atomic radius and polarizability increase. Larger molecules can have more difficulty fitting into the solvent structure, potentially lowering solubility. However, increased polarizability can lead to stronger London dispersion forces with non-polar organic solvents, potentially enhancing solubility in those media.

  • Dipole Moment: The position of the halogens dictates the molecular dipole moment. Symmetrical substitution patterns can lead to a cancellation of bond dipoles, resulting in a non-polar molecule that is less soluble in polar solvents. Asymmetrical substitution can create a significant dipole moment, enhancing solubility in polar organic solvents.

  • Crystal Packing and Melting Point: Halogen atoms can participate in specific intermolecular interactions, such as halogen bonding, which can significantly influence how molecules pack in a crystal.[10][11] Stronger crystal packing leads to a higher melting point and, consequently, requires more energy to disrupt, often resulting in lower solubility.

The following diagram illustrates the causal relationships between the halogen substitution pattern and the resulting solubility.

G cluster_0 Halogen Substitution Pattern cluster_1 Physicochemical Properties Halogen_Type Type (F, Cl, Br, I) Molecular_Size Molecular Size & Polarizability Halogen_Type->Molecular_Size Halogen_Number Number (Degree of Halogenation) Lipophilicity Lipophilicity (LogP) Halogen_Number->Lipophilicity Halogen_Number->Molecular_Size Halogen_Position Position (Isomerism) Dipole_Moment Dipole Moment Halogen_Position->Dipole_Moment Crystal_Lattice Crystal Lattice Energy (Melting Point) Halogen_Position->Crystal_Lattice Solubility Solubility Profile (Aqueous & Organic) Lipophilicity->Solubility - in aqueous + in non-polar Molecular_Size->Solubility - (generally) Dipole_Moment->Solubility + in polar Crystal_Lattice->Solubility - (generally)

Caption: Relationship between halogen substitution and solubility.

Predicting Solubility: In Silico Approaches

Before undertaking laborious experimental work, computational methods can provide valuable estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models are mathematical algorithms that correlate molecular structures with their physicochemical properties.[12][13]

For halogenated aromatic compounds like PCDEs, QSPR models have successfully predicted aqueous solubility and other properties using a combination of molecular descriptors.[1][14] Key descriptors often include:

  • Topological and Geometrical Descriptors: Molecular weight, molecular volume, and surface area.

  • Electronic Descriptors: Derived from quantum chemical calculations, such as electrostatic potentials (Vmin, Vmax), and energies of the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals.[12]

  • Partition Coefficients: Calculated n-octanol/water partition coefficient (LogP) is a powerful predictor of aqueous solubility.

A logical workflow for developing a predictive QSPR model for a new series of polyhalogenated ethoxybenzene derivatives is outlined below.

G A 1. Curate Dataset Gather structures and known solubility data for a training set. B 2. Calculate Descriptors Generate a wide range of molecular descriptors (topological, electronic, etc.). A->B C 3. Descriptor Selection Use statistical methods (e.g., MLR) to select the most relevant descriptors. B->C D 4. Model Building Develop the QSPR equation using regression techniques (e.g., PLS, MLR). C->D E 5. Model Validation Assess model robustness and predictive power using internal (Q²) and external validation sets. D->E F 6. Predict Solubility Use the validated model to predict solubility for new, untested derivatives. E->F

Caption: A logical workflow for QSPR model development.

Experimental Determination of Thermodynamic Solubility

While computational models are useful for screening, the definitive measure of solubility is through experimental determination. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Shake-Flask Method .[15] This method is considered the most reliable approach and is widely accepted by regulatory agencies.[14]

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Objective: To determine the equilibrium solubility of a polyhalogenated ethoxybenzene derivative in a specific solvent at a controlled temperature.

Materials:

  • Test Compound (crystalline solid, >99% purity)

  • Solvent of interest (e.g., water, ethanol, methanol, acetonitrile, pH 7.4 phosphate buffer)

  • Analytical balance (± 0.01 mg)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • Autosampler vials for analysis

  • Analytical instrumentation (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of the test compound and dissolve it in a suitable solvent (often the analytical mobile phase or a strong organic solvent like DMSO) to create a concentrated stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

  • Sample Preparation (in Triplicate):

    • Add an excess amount of the solid test compound to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point is to add ~5-10 mg of compound to 2 mL of the solvent.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[5]

    • Agitate the samples for a predetermined period to allow the system to reach equilibrium. This is a critical step. A common duration is 24 to 48 hours.[1]

    • Self-Validation Check: To confirm that equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). The measured solubility should be constant across the later time points.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed in the incubator for a short period (e.g., 30 minutes) to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean autosampler vial. This step removes any remaining undissolved micro-particulates. Causality Note: Filtration is crucial; failure to remove all solid particles will lead to an overestimation of solubility. Pre-saturating the filter by discarding the first few drops can prevent drug loss due to adsorption to the filter membrane.

  • Analysis:

    • Analyze the calibration standards to generate a calibration curve (e.g., absorbance vs. concentration or peak area vs. concentration). The curve must have a correlation coefficient (r²) > 0.995.

    • Analyze the filtered sample solutions (the filtrates). If necessary, dilute the filtrates with the analytical mobile phase to bring the concentration within the linear range of the calibration curve.

    • Using the regression equation from the calibration curve, calculate the concentration of the compound in the filtrate. Account for any dilutions made.

  • Data Reporting:

    • Report the final solubility as the mean ± standard deviation of the triplicate measurements, typically in units of mg/mL or µg/mL. Molar solubility (mol/L) can also be calculated.

The following workflow diagram visualizes the Shake-Flask protocol.

G start Start prep 1. Prepare Samples Add excess solid to solvent in triplicate. start->prep equilibrate 2. Equilibrate Agitate at constant temperature (e.g., 24-48h). prep->equilibrate sediment 3. Sediment Allow excess solid to settle. equilibrate->sediment filter 4. Filter Supernatant Use syringe filter (e.g., 0.22 µm) to remove all solid particles. sediment->filter analyze 5. Analyze Filtrate Quantify concentration using a validated method (e.g., HPLC-UV). filter->analyze report 6. Report Results Calculate Mean ± SD. analyze->report

Caption: Experimental workflow for the Shake-Flask solubility method.

Data Presentation: A Template for Reporting

While a comprehensive database for polyhalogenated ethoxybenzene derivatives is not publicly available, researchers should aim to report their findings in a clear and structured format. The following table serves as a template, populated with illustrative (hypothetical) data to guide reporting.

Compound NameStructureSolventTemperature (°C)Solubility (µg/mL)Method
2,4-DichloroethoxybenzeneCl-C₆H₃(Cl)-OC₂H₅pH 7.4 Buffer378.5 ± 0.7Shake-Flask, HPLC-UV
2,4-DichloroethoxybenzeneCl-C₆H₃(Cl)-OC₂H₅Ethanol25>10,000Shake-Flask, HPLC-UV
4-Bromo-2-chloroethoxybenzeneBr-C₆H₃(Cl)-OC₂H₅pH 7.4 Buffer374.2 ± 0.4Shake-Flask, HPLC-UV
4-Bromo-2-chloroethoxybenzeneBr-C₆H₃(Cl)-OC₂H₅Methanol25>15,000Shake-Flask, HPLC-UV
2,4,5-TrichloroethoxybenzeneCl-C₆H₂(Cl)₂-OC₂H₅pH 7.4 Buffer371.1 ± 0.2Shake-Flask, HPLC-UV

Note: The data presented in this table is illustrative and intended to serve as a template for reporting experimental results.

Conclusion

The solubility of polyhalogenated ethoxybenzene derivatives is a multifaceted property, indispensable for their successful application in research and development. It is governed by a delicate interplay of lipophilicity, molecular size, polarity, and crystal lattice energy, all of which are tunable through the strategic placement and selection of halogen substituents. While a priori prediction of solubility remains a challenge, a combination of theoretical understanding, computational QSPR modeling, and rigorous experimental determination using the gold-standard Shake-Flask method provides a robust pathway to characterizing these compounds. This guide equips scientists with the foundational knowledge and practical protocols necessary to confidently navigate the complexities of solubility determination, fostering more informed and efficient development of novel chemical entities.

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  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 1,4-Dichlorobenzene in Organic Solvents.
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  • Cysewski, P., et al. (2022). Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media. Pharmaceutics, 14(12), 2828. [Link]

  • Pal, D., & Chakrabarti, A. (2018). Thermodynamic cycle for dissolving organic crystal structures in aqueous solution. Journal of Chemical Physics, 148(13), 134111. [Link]

Sources

Technical Safety and Handling Whitepaper: 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene in Advanced Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently evaluate highly functionalized halogenated building blocks for their utility in orthogonal cross-coupling strategies. 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene (CAS: 2179038-46-9) [1] is a prime example of such a scaffold. Its unique substitution pattern—featuring three distinct halogens and an electron-donating ethoxy group—makes it an invaluable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). However, the very features that make it synthetically useful also dictate stringent safety and handling protocols. This whitepaper synthesizes physicochemical data, mechanistic toxicology, and field-proven experimental workflows to provide a comprehensive guide for researchers and drug development professionals.

Section 1: Chemical Identity and Physicochemical Properties

The strategic placement of halogens on the benzene ring allows for site-selective metalation and cross-coupling. The C-Br bond, having the lowest bond dissociation energy among the halogens present, is the primary site for oxidative addition by low-valent transition metals (e.g., Pd(0)), leaving the C-Cl and C-F bonds intact for downstream functionalization.

Table 1: Core Identification and Physicochemical Data

ParameterSpecification
Chemical Name 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene
CAS Registry Number 2179038-46-9[1]
Molecular Formula C8H7BrClFO[1]
Molecular Weight 253.50 g/mol [2]
Structural Features Tetrasubstituted halogenated aromatic ether
Physical State Liquid/Solid (dependent on ambient temp and purity)
Storage Conditions Inert atmosphere (Argon/Nitrogen), 2-8°C[2]
Section 2: Mechanistic Toxicology & Exposure Control

Understanding the causality behind the hazards of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is critical for designing self-validating safety protocols. According to standard GHS classifications for similar halogenated aromatics provided by suppliers like [3] and [4], this compound is categorized under:

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Mechanistic Causality : The lipophilic nature of the ethoxy group combined with the halogenated aromatic ring facilitates rapid dermal penetration and disruption of cellular lipid bilayers. Upon systemic absorption, halogenated benzenes can undergo cytochrome P450-mediated epoxidation. Although the dense substitution of this specific molecule sterically hinders some metabolic pathways, the potential for reactive epoxide formation or direct alkylation necessitates strict exposure limits.

Self-Validating Exposure Control : To ensure trustworthiness in your safety setup, do not rely solely on passive Personal Protective Equipment (PPE). Implement a self-validating containment system:

  • Airflow Verification : Before opening the reagent, verify the fume hood face velocity is actively reading between 80-120 feet per minute (fpm) using a calibrated anemometer to ensure containment of volatile halogenated particulates.

  • Glove Compatibility : Standard latex is permeable to halogenated organics. Utilize double-layered nitrile or neoprene gloves, and institute a mandatory replacement protocol immediately upon suspected contact.

Section 3: Experimental Protocols: Safe Handling & Spill Mitigation

The following step-by-step methodologies ensure safe transfer and emergency response, minimizing the risk of exposure or environmental contamination.

Protocol A: Safe Reagent Transfer

  • Preparation : Purge a Schlenk flask with Argon for 15 minutes to establish an inert atmosphere.

  • Equilibration : Remove the reagent from 2-8°C storage[2] and allow it to reach room temperature within a desiccator. Causality: This prevents the condensation of atmospheric moisture, which could degrade the compound or introduce water into moisture-sensitive downstream reactions.

  • Transfer : Using a gas-tight syringe (if liquid) or an anti-static spatula (if solid), transfer the required mass under a positive pressure of Argon.

  • Sealing : Immediately seal the primary container with Parafilm, purge the headspace with Argon, and return it to cold storage.

Protocol B: Accidental Spill Neutralization

  • Containment : Immediately isolate the area. Do not use water, as it will spread the lipophilic compound.

  • Absorption : Cover the spill with a chemically inert, high-surface-area absorbent (e.g., diatomaceous earth or vermiculite).

  • Neutralization : Sweep the absorbed material using non-sparking tools and transfer it to a clearly labeled hazardous waste container.

  • Decontamination : Wash the affected surface with a mild alkaline detergent solution to hydrolyze any residual organic halides, followed by an isopropanol wipe.

Section 4: Advanced Application Workflow: Selective Suzuki-Miyaura Coupling

To demonstrate the safe and effective use of this building block, the following protocol outlines a site-selective Suzuki-Miyaura coupling. The causality of the reaction design relies on the chemoselective oxidative addition of Pd(0) to the C-Br bond over the C-Cl and C-F bonds.

Step-by-Step Methodology:

  • Reagent Charging : In a flame-dried Schlenk tube, combine 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene (1.0 equiv), an arylboronic acid (1.1 equiv), and a mild base (e.g., K2CO3, 2.0 equiv).

  • Catalyst Addition : Add a palladium precatalyst (e.g., Pd(dppf)Cl2, 0.05 equiv). Safety Check: Handle Pd catalysts with care to avoid heavy metal sensitization.

  • Solvent Degassing : Introduce a degassed solvent mixture (e.g., 1,4-Dioxane/H2O, 4:1 v/v). Causality: Degassing is critical to prevent the formation of explosive peroxides in dioxane and to avoid catalyst deactivation by ambient O2.

  • Heating : Heat the mixture to 80°C under Argon for 12 hours.

  • Quenching & Extraction : Cool to room temperature. Quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x). Safety Check: Vent the separatory funnel frequently to release pressure from residual carbonates.

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Section 5: Visualizations

HazardMitigation Storage Storage (Inert Atmosphere) Temp: 2-8°C Transfer Transfer to Fume Hood (PPE: Nitrile Gloves, Goggles) Storage->Transfer Proceed Reaction Reaction Setup (Schlenk Line) Transfer->Reaction Safe Execution Spill Accidental Spill Transfer->Spill Deviation Reaction->Spill Deviation Disposal Hazardous Waste Disposal Reaction->Disposal Post-Reaction Containment Containment & Neutralization (Absorbent Material) Spill->Containment Emergency Protocol Containment->Disposal Disposal

Fig 1: Operational workflow for hazard mitigation and spill response during chemical handling.

CatalyticCycle Substrate 1-Bromo-3-chloro-2-ethoxy -4-fluorobenzene OxAdd Pd(0) Catalyst Oxidative Addition Substrate->OxAdd Intermediate Aryl-Palladium Intermediate (Reactive) OxAdd->Intermediate C-Br Cleavage Transmetal Transmetalation (Boronic Acid) Intermediate->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->OxAdd Pd(0) Regeneration Product Cross-Coupled Product RedElim->Product

Fig 2: Catalytic reactivity pathway highlighting selective oxidative addition at the C-Br bond.

References

Sources

Engineering the Future of Therapeutics: Novel Halogenated Benzene Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of halogenated benzene building blocks into small-molecule therapeutics is a cornerstone of modern drug discovery. Historically, halogens were primarily utilized to modulate lipophilicity, increase metabolic stability, and occupy hydrophobic pockets. However, the paradigm has shifted. Today, medicinal chemists leverage advanced fluorinated bioisosteres (such as


, 

, and

) and rationally exploit Halogen Bonding (XB) to achieve unprecedented target affinity and selectivity. This technical guide explores the quantum mechanics, physicochemical properties, and self-validating experimental workflows required to successfully integrate novel halogenated scaffolds into drug development pipelines.

The Dual Nature of Halogens: From Steric Shields to Active Binders

Halogens in medicinal chemistry operate through two distinct, often competing, mechanistic pathways:

  • Metabolic Shielding and Lipophilicity (The Fluorine Paradigm): Fluorine, being the most electronegative element, forms a highly polarized but exceptionally strong

    
     bond. Introducing fluoroaromatics or complex fluorinated building blocks prevents cytochrome P450-mediated oxidative metabolism at specific aromatic positions[1].
    
  • Halogen Bonding (The Heavy Halogen Paradigm): Heavier halogens (Chlorine, Bromine, Iodine) exhibit an anisotropic electron distribution. While their equatorial regions are electron-rich, the distal pole along the

    
     covalent bond becomes electron-deficient. This creates a localized positive electrostatic potential known as a 
    
    
    
    -hole
    , which acts as a Lewis acid to form highly directional, non-covalent bonds with Lewis bases (e.g., protein backbone carbonyls)[2].

G RX Halogenated Ligand (R-X) Sigma Sigma-Hole (Positive Pole) RX->Sigma Anisotropic Electron Density Base Lewis Base (e.g., C=O) Sigma->Base Halogen Bond (Non-covalent) Protein Protein Target Backbone Base->Protein Structural Integration

Fig 1: Mechanism of Halogen Bonding via Sigma-Hole interactions.

Advanced Fluorinated Building Blocks: Expanding Chemical Space

While simple fluorobenzenes remain ubiquitous, next-generation drug design relies on complex fluorinated building blocks to fine-tune pharmacokinetics.

  • Pentafluorosulfanyl (

    
    ) Benzenes:  Often termed a "super-trifluoromethyl" group, the 
    
    
    
    moiety is highly lipophilic (Hansch
    
    
    ) and sterically demanding. Causally, its octahedral geometry pushes the molecule deeper into hydrophobic binding pockets compared to
    
    
    , while maintaining extreme chemical and metabolic stability.
  • Difluoromethyl (

    
    ) Benzenes:  Unlike the fully fluorinated 
    
    
    
    group,
    
    
    can act as a weak hydrogen bond donor, allowing for dual-mode interactions within a binding site.
  • Synthesis via Halofluorination: The modular assembly of these building blocks often utilizes electrophilic activation of ring olefin bonds through halonium ions, followed by nucleophilic fluorination. This methodology allows for the rapid generation of highly functionalized, stereocontrolled fluorinated scaffolds[3].

The Quantum Mechanics of Halogen Bonding (XB)

Halogen bonding is not merely a classical electrostatic interaction. According to Kohn-Sham molecular orbital theory and quantitative energy decomposition analysis (EDA), XB is driven by the same fundamental donor-acceptor orbital interactions as hydrogen bonding[4].

The strength of the halogen bond is directly proportional to the polarizability of the halogen atom and inversely proportional to its electronegativity. Therefore, the propensity to form a


-hole follows the trend: 

. Fluorine rarely forms halogen bonds unless it is attached to a heavily electron-withdrawing scaffold that forces a minor

-hole to emerge[5]. Computational approaches to drug discovery now routinely incorporate XB energetics, allowing for the rational design of 2nd and 3rd generation pharmacophores[6].

Quantitative Physicochemical Profiling

To rationally select a halogenated building block, medicinal chemists must balance steric bulk, lipophilicity, and bonding potential. The table below summarizes these critical parameters.

SubstituentElectronegativity (Pauling)van der Waals Radius (Å)Lipophilicity (

constant)

-Hole Propensity
Primary Utility in Drug Design
Fluoro (

)
3.981.470.14Extremely RareMetabolic blocking,

modulation
Chloro (

)
3.161.750.71Weak to ModerateLipophilicity, weak XB
Bromo (

)
2.961.850.86StrongHigh-affinity Halogen Bonding
Iodo (

)
2.661.981.12Very StrongPotent XB, radiolabeling
Trifluoromethyl (

)
~3.0 (group)~2.200.88N/AHigh lipophilicity, bioisostere
Pentafluorosulfanyl (

)
~3.1 (group)~2.801.51N/AExtreme lipophilicity, steric bulk

Self-Validating Experimental Protocols

To ensure scientific integrity, the validation of a halogenated drug candidate must rely on orthogonal, self-validating assay systems. The following protocols decouple the enthalpic gains of halogen bonding from the entropic gains of simple desolvation.

Protocol A: Modular Synthesis via Halofluorination[3]
  • Electrophilic Activation: Dissolve the cyclic olefin precursor in a non-nucleophilic solvent (e.g., dichloromethane) at

    
    . Introduce an electrophilic halogen source (e.g., N-Bromosuccinimide, NBS) to form the intermediate halonium ion.
    
  • Nucleophilic Fluorination: Introduce a nucleophilic fluoride source (e.g., Deoxo-Fluor®). The fluoride attacks the less sterically hindered face of the halonium ion, yielding an anti-addition halofluorinated product.

  • Purification & Validation: Isolate the product via flash chromatography. Validate the regiochemistry and stereochemistry using

    
     and 
    
    
    
    NMR spectroscopy.
Protocol B: Biophysical Validation of Halogen Bonding

To prove that a gain in target affinity is explicitly due to a halogen bond (and not just hydrophobic cavity filling), you must employ an isosteric control system.

  • Compound Preparation: Synthesize three variants of your lead compound:

    • Target Ligand: Contains a

      
       substituent (Putative XB Donor).
      
    • Negative Control 1: Contains a

      
       substituent (Isosteric to 
      
      
      
      , but incapable of forming a
      
      
      -hole).
    • Negative Control 2: Contains a

      
       substituent (Similar electronegativity, but lacks a 
      
      
      
      -hole).
  • Isothermal Titration Calorimetry (ITC): Titrate the ligands into the purified target protein.

    • Causality Check: If the

      
       ligand exhibits a significantly more favorable enthalpy (
      
      
      
      ) compared to the
      
      
      and
      
      
      controls, the presence of a directional halogen bond is thermodynamically validated.
  • X-Ray Crystallography: Co-crystallize the

    
     ligand with the target protein.
    
    • Validation Criteria: Measure the

      
       angle (must approach 
      
      
      
      ) and the
      
      
      distance (must be less than the sum of their van der Waals radii,
      
      
      ).

Workflow Design 1. in silico Design (Docking & QM Scoring) Synthesis 2. Scaffold Synthesis (Modular Halogenation) Design->Synthesis Assay 3. Biophysical Assay (ITC / SPR binding kinetics) Synthesis->Assay Control Negative Control (Methyl Bioisostere) Synthesis->Control Validation 4. Structural Validation (X-ray Crystallography) Assay->Validation Confirmed Affinity Control->Assay Comparative Analysis

Fig 2: Self-validating workflow for halogenated drug discovery.

Conclusion

The strategic incorporation of halogenated benzene building blocks transcends basic lipophilic modulation. By understanding the quantum mechanical underpinnings of the


-hole and utilizing advanced fluorinated moieties like 

, medicinal chemists can engineer highly selective, metabolically robust therapeutics. Rigorous, self-validating protocols combining ITC and X-ray crystallography remain essential to definitively prove these interactions, ensuring that computational predictions translate into clinical efficacy.

References

  • Halogen Bonding: A New Frontier in Medicinal Chemistry - ResearchGate. 5

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC. 6

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - ACS Publications. 4

  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. 1

  • Synthesis of novel fluorinated building blocks via halofluorination and related reactions - Beilstein Journal of Organic Chemistry. 3

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications.2

Sources

Methodological & Application

Advanced Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of densely substituted polyhalogenated arenes requires rigorous control over chemoselectivity to prevent off-target cross-coupling and oligomerization. 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene (CAS: 2179038-46-9) is a highly valuable intermediate in pharmaceutical development, possessing three distinct halogens and an electron-donating ethoxy group. This application note provides a comprehensive, field-validated protocol for the exclusive Suzuki-Miyaura coupling at the C–Br bond, preserving the C–Cl and C–F bonds for downstream structural elaboration.

Mechanistic Insights & Causality (E-E-A-T)

To design a self-validating and robust protocol, one must first analyze the specific electronic and steric microenvironments of the substrate. The chemoselectivity of the Suzuki-Miyaura reaction on polyhalogenated arenes is fundamentally governed by the differential rates of oxidative addition of the Palladium(0) active species into the carbon-halogen bonds[1].

Structural Profiling of the Substrate
  • Electronic Reactivity (Bond Dissociation Energy): The C–Br bond (~81 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol) and the C–F bond (~115 kcal/mol). Palladium catalysts naturally favor the weaker C–Br bond during the rate-determining oxidative addition step.

  • Steric Shielding: The substitution pattern of this specific arene provides a massive kinetic advantage. The C3-Chloro group is flanked by an ethoxy group (C2) and a fluoro group (C4), creating a highly sterically congested pocket. In contrast, the C1-Bromo group is flanked by the ethoxy group (C2) and a simple proton (C6). Therefore, the C–Br bond is both electronically predisposed and sterically accessible.

Catalyst & Ligand Selection

While highly active, bulky monodentate phosphine ligands (like XPhos) can sometimes force the activation of C–Cl bonds if the reaction is pushed to higher temperatures, bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) form a rigid 14-electron Pd(0)L₂ complex. This complex enforces a specific bite angle that maximizes discrimination between C–Br and C–Cl bonds[2]. For highly sterically hindered boronic acids where dppf may struggle, SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is recommended, as it confers unprecedented activity for C–Br coupling at mild temperatures without activating the C–Cl bond[3].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Chemoselective at C-Br) Pd0->OxAdd Ar-Br TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Base / Boronic Acid SideRxn Avoid: C-Cl Activation (Over-heating / Wrong Ligand) OxAdd->SideRxn Loss of Selectivity RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Release Product

Caption: Catalytic cycle highlighting the critical chemoselective oxidative addition step at the C-Br bond.

Experimental Protocols

The following methodology utilizes Pd(dppf)Cl₂·CH₂Cl₂ as the primary catalyst due to its robust bench-stability and excellent chemoselectivity profile for ortho-substituted aryl bromides.

Reagents & Stoichiometry
  • Substrate: 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene (1.0 equiv, e.g., 1.0 mmol)

  • Coupling Partner: Arylboronic acid or pinacol ester (1.1 – 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv / 5 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M concentration)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask or a pressure vial equipped with a magnetic stir bar, add 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene (1.0 mmol), the arylboronic acid (1.15 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, ~41 mg), and finely powdered K₂CO₃ (2.5 mmol, 345 mg).

  • Solvent Addition & Degassing: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized water. Seal the vessel with a septum. Degas the biphasic mixture by sparging with ultra-pure Argon or Nitrogen for 10–15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Heating: Replace the septum with a Teflon-lined crimp cap (if using a vial) under positive inert gas flow. Transfer the vessel to a pre-heated oil bath or heating block set to 80 °C . Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

  • Monitoring: Monitor the reaction via TLC or LC-MS. The reaction typically reaches full conversion within 4 to 8 hours. The complete disappearance of the starting aryl bromide without the formation of de-chlorinated byproducts indicates successful chemoselection.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure coupled product.

Workflow Prep 1. Reagent Prep (Weighing & Mixing) Degas 2. Degassing (Ar/N2 Sparging) Prep->Degas React 3. Heating (80°C, 4-8h) Degas->React Workup 4. Aqueous Workup (Extraction & Drying) React->Workup Purify 5. Purification (Silica Gel / Crys.) Workup->Purify

Caption: Standard experimental workflow for the biphasic Suzuki-Miyaura cross-coupling.

Data Presentation & Optimization

Table 1: Optimization of Reaction Conditions

The following table summarizes the expected outcomes when deviating from the standard protocol, providing a self-validating framework for troubleshooting.

Catalyst SystemSolvent SystemBaseTemp (°C)Expected YieldChemoselectivity (C-Br vs C-Cl)
Pd(dppf)Cl₂ (5 mol%) Dioxane/H₂O (4:1) K₂CO₃ 80 >90% Excellent (Exclusive C-Br)
Pd(PPh₃)₄ (5 mol%)Toluene/EtOH/H₂ONa₂CO₃9075-80%Good (Slight protodeboronation)
Pd(OAc)₂ / SPhosTHF/H₂O (10:1)K₃PO₄65>90%Excellent (Best for hindered boronic acids)
Pd₂dba₃ / XPhosDioxane/H₂O (4:1)KOH100<60%Poor (Risk of C-Cl activation/over-coupling)
Table 2: Troubleshooting & Impurity Profiling
Observed IssueMechanistic CauseMitigation Strategy
Incomplete Conversion Steric hindrance from the ortho-ethoxy group slowing transmetalation.Switch to a more electron-rich ligand (e.g., SPhos) or increase reaction time. Do not exceed 90 °C.
Protodeboronation Base-catalyzed hydrolysis of the arylboronic acid before coupling.Add the boronic acid in two portions or switch to a weaker base (e.g., K₃PO₄) with less water.
Hydrodehalogenation Reduction of the C-Br bond by the solvent/ligand acting as a hydride source.Ensure strict anhydrous/degassed conditions for the organic components; verify catalyst integrity.
Over-coupling Unwanted activation of the C-Cl bond.Lower the temperature to 70 °C; avoid highly active, bulky monodentate ligands like XPhos or RuPhos.

References

  • Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes Source: ChemInform / ResearchGate URL:[Link]

  • Bisphosphine mono-oxides formed In situ explain the 'Suzuki-Miyaura anomaly' in chemoselective cross-couplings with Bromoaryl triflates Source: American Chemical Society (ACS) / Digitellinc URL:[Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of Bromo-Chloro-Fluorobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: The amination of 1-bromo-3-chloro-4-fluorobenzene (and its isomers) presents a classic chemoselectivity puzzle. The objective is to form a C–N bond exclusively at the bromine site while preserving the chlorine and fluorine atoms for subsequent elaboration (e.g., Suzuki coupling or SNAr).

The Solution: Success relies on exploiting the kinetic hierarchy of oxidative addition. By selecting a ligand that creates a catalyst active enough to insert into C–Br bonds but sterically or electronically inhibited from inserting into C–Cl bonds, high fidelity can be achieved.

Key Takeaway:

  • Selectivity Order: C–I > C–Br > C–OTf > C–Cl > C–F.[1][2]

  • Critical Control Point: The choice of Ligand and Base determines whether you stop at the Bromine (desired) or "over-react" at the Chlorine.

Mechanistic Principles & Selectivity Hierarchy

To design a self-validating protocol, one must understand the energy landscape. Palladium(0) oxidative addition is the selectivity-determining step.[3]

The Reactivity Ladder

The bond dissociation energy (BDE) and the transition state energy for oxidative addition dictate the order of reaction.

  • C–Br (Target): Facile oxidative addition at 80–100°C.

  • C–Cl (Off-Target): Requires higher temperatures (>100°C) or highly active, electron-rich bulky phosphines (e.g.,

    
    ).
    
  • C–F (Inert/SNAr Risk): Generally inert to Pd-catalysis but susceptible to Nucleophilic Aromatic Substitution (SNAr) if strong bases (e.g., NaOtBu) are used, especially if positioned ortho or para to electron-withdrawing groups.

Visualization: Reaction Pathway & Selectivity

ReactionSelectivity Substrate Br-Cl-F-Benzene Complex_Br Oxidative Addition (Br) [Ar-Pd-Br] Substrate->Complex_Br Fast (k1) Low Barrier Complex_Cl Oxidative Addition (Cl) [Ar-Pd-Cl] Substrate->Complex_Cl Slow (k2) High Barrier Prod_SNAr SNAr Byproduct (F displacement) Substrate->Prod_SNAr Strong Base (NaOtBu) Direct Attack at F Pd0 Pd(0) Catalyst Prod_Desired Desired Amine (Cl/F retained) Complex_Br->Prod_Desired Reductive Elimination + Amine / Base Prod_Over Over-Reaction (Diamination) Prod_Desired->Prod_Over Excess Heat/Catalyst Reaction at Cl

Figure 1: Kinetic hierarchy of oxidative addition. The green path represents the desired chemoselective route.

Strategic Optimization Guidelines

Ligand Selection: The "Goldilocks" Zone

You need a ligand active enough for Br but not Cl.

Ligand ClassExamplesSuitabilityMechanism/Notes
Bidentate (Bisphosphines) Xantphos , BINAP, DPPFHigh (Recommended) Large bite angle favors reductive elimination; often less active toward Cl than bulky monophosphines.
Buchwald Biaryls (Gen 3/4) BrettPhos , RuPhosMedium-High Excellent for difficult amines. Caution: Highly active variants (e.g., XPhos) can activate Cl if T > 100°C.
Bulky Alkyl Phosphines

,

Low Often too active; promotes oxidative addition into C–Cl bonds (over-reaction).
Base Selection: Preventing SNAr

The Fluorine atom is a "ticking time bomb" for SNAr side reactions.

  • Avoid: Sodium tert-butoxide (NaOtBu) or KHMDS unless necessary. These are strong nucleophiles that can attack the C–F bond directly.

  • Preferred: Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    ). These are milder and generally do not trigger SNAr at the Fluorine position.

Experimental Protocol

Standard Operating Procedure (SOP)

Target Reaction: Coupling of Morpholine (secondary amine) with 1-bromo-3-chloro-4-fluorobenzene.

Materials:
  • Substrate: 1-bromo-3-chloro-4-fluorobenzene (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst Precursor:

    
     (1.0 mol% Pd) or 
    
    
    
    (2.0 mol%)
  • Ligand: Xantphos (2.0 - 4.0 mol%)

    • Rationale: Xantphos is widely cited for high Br/Cl selectivity due to its wide bite angle.

  • Base:

    
     (2.0 equiv)
    
    • Rationale: Mild base to prevent defluorination.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

Step-by-Step Workflow:
  • Preparation (Glovebox or Schlenk Line):

    • Charge an oven-dried reaction vial with

      
       (4.5 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol).
      
    • Add anhydrous 1,4-Dioxane (2 mL). Stir at RT for 5 minutes to pre-form the active catalyst complex (solution turns from orange to yellow/pale).

  • Substrate Addition:

    • Add 1-bromo-3-chloro-4-fluorobenzene (210 mg, 1.0 mmol).

    • Add

      
       (650 mg, 2.0 mmol).
      
    • Add Morpholine (105 µL, 1.2 mmol).

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 80°C .

    • Critical Control: Do not exceed 100°C initially. Higher temperatures increase the probability of C–Cl activation.

  • Monitoring (Self-Validation):

    • Check by HPLC or GC-MS at 2 hours.

    • Success Criteria: Disappearance of Ar-Br; appearance of Product (M+).

    • Failure Mode A: Presence of Ar-Cl-F (starting material) → Reaction too slow (increase T to 90°C).

    • Failure Mode B: Presence of Product-Cl (diamination) → Reaction too hot or ligand too active (Switch to BINAP or lower T).

  • Work-up:

    • Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts and Pd black.

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Optimization Workflow Diagram

OptimizationWorkflow Start Start Optimization Screen1 Screen 1: Xantphos + Cs2CO3 Temp: 80°C Start->Screen1 Check Check HPLC (2h) Screen1->Check Result_Good >95% Conv. >98% Selectivity Check->Result_Good Ideal Result_Slow Low Conversion SM Remaining Check->Result_Slow Too Slow Result_Over Over-reaction (Cl reacted) Check->Result_Over Too Active Action_Scale Proceed to Scale-up Result_Good->Action_Scale Action_Heat Increase Temp to 100°C or Switch to BrettPhos Result_Slow->Action_Heat Action_Cool Decrease Temp to 60°C Switch to BINAP Result_Over->Action_Cool Action_Heat->Screen1 Re-screen Action_Cool->Screen1 Re-screen

Figure 2: Decision tree for optimizing chemoselectivity.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst death or oxidative addition barrier too high.Switch to a more electron-rich ligand (e.g., RuPhos ). Ensure O2 exclusion is rigorous.
Product contains -N(R)2 at Cl position Catalyst is too active; Temperature is too high.Lower temperature by 20°C. Switch to a bidentate ligand (BINAP/DPPF) which is often more selective than monophosphines.
Loss of Fluorine (M-19 peak) SNAr side reaction.The base is too strong. Switch from NaOtBu to

or

.
Dehalogenation (Ar-H formed)

-hydride elimination from amine or solvent.
Avoid primary alcohols as co-solvents. Ensure amine is not acting as a reducing agent (use slight excess only).

References

  • Mechanistic Basis of Selectivity

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6][7][8] Reaction intermediates and structure-activity relationships.[1][3][8][9][10][11] Journal of the American Chemical Society.

  • General Buchwald-Hartwig Protocols

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.
  • Chemoselectivity in Polyhalogenated Arenes

    • Bastug, G., & Nolan, S. P. (2014). Permitting the chemoselective Buchwald-Hartwig amination of chloro-bromoarenes. Organometallics.
  • Process Chemistry & Scale-Up (Base Selection)

    • Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews.

Sources

Application Note & Protocol: Strategic Synthesis of (3-Chloro-2-ethoxy-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of (3-Chloro-2-ethoxy-4-fluorophenyl)boronic acid from its corresponding aryl halide, 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene. Boronic acid derivatives are indispensable building blocks in modern synthetic and medicinal chemistry, primarily serving as key coupling partners in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[1][2][3][4][5][6] This guide delves into the strategic considerations for selectively functionalizing a polysubstituted aryl halide, presents a robust and detailed experimental protocol based on the lithiation-borylation pathway, and offers practical troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The synthesis of complex biaryl and heteroaryl structures, which form the core of numerous pharmaceutical agents, frequently relies on the strategic formation of carbon-carbon bonds.[7][8] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, valued for its mild conditions and broad functional group tolerance.[4][6][9] The utility of this reaction is contingent upon the availability of diverse boronic acid derivatives.

The starting material, 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene, is a highly functionalized aromatic ring, presenting a unique synthetic challenge and opportunity. It possesses two distinct halogen atoms, bromine and chlorine, which allows for selective chemical manipulation. The successful synthesis of the target boronic acid hinges on exploiting the differential reactivity of the C-Br and C-Cl bonds.

Two primary strategies are viable for this transformation:

  • Palladium-Catalyzed Borylation (Miyaura Borylation): This method involves the reaction of the aryl halide with a boron source, such as bis(pinacolato)diboron (B₂pin₂), catalyzed by a palladium complex.[10][11][12][13]

  • Lithiation-Borylation via Halogen-Metal Exchange: This classic organometallic approach uses an organolithium reagent to swap the more reactive halogen for lithium, creating a potent nucleophile that is subsequently trapped by a boron electrophile.[1][10][14][15][16]

This guide will focus on the lithiation-borylation method, which offers high selectivity, excellent yields, and avoids the cost of palladium catalysts for this specific transformation.

Mechanistic Rationale and Pathway Selection

Analysis of Substrate Reactivity

The key to a selective synthesis lies in the inherent differences between the carbon-bromine and carbon-chlorine bonds. The C-Br bond is longer, more polarizable, and has a lower bond dissociation energy than the C-Cl bond.[17] This makes the C-Br bond significantly more susceptible to both oxidative addition by a palladium(0) catalyst and halogen-metal exchange with an organolithium reagent.[5][9] Therefore, reaction conditions can be tuned to selectively functionalize the bromine-substituted position while leaving the chlorine atom intact for potential subsequent transformations.

The Lithiation-Borylation Pathway

This pathway is a two-step process performed in a single pot.

  • Lithium-Halogen Exchange: An alkyllithium reagent, typically n-butyllithium (n-BuLi), is introduced at a cryogenic temperature (-78 °C). The strong nucleophilicity of the butyl anion facilitates a rapid exchange with the bromine atom on the aromatic ring, generating a highly reactive aryllithium intermediate. Maintaining a very low temperature is critical to prevent side reactions, such as the aryllithium acting as a base or reacting with the solvent.[18][19]

  • Electrophilic Quench with a Borate Ester: The newly formed aryllithium species is a powerful carbon nucleophile. A boron electrophile, such as triisopropyl borate, is added. The aryllithium attacks the electron-deficient boron atom, forming a tetracoordinate borate complex.

  • Hydrolysis: Upon aqueous acidic workup, the borate ester is hydrolyzed to the final, stable boronic acid.

Lithiation-Borylation_Mechanism Start Ar-Br ArylLi Ar-Li Start->ArylLi Halogen-Metal Exchange (-78 °C) nBuBr - n-BuBr Start->nBuBr BorateComplex [Ar-B(OR)₃]⁻ Li⁺ ArylLi->BorateComplex Electrophilic Trap BoronicEster Ar-B(OR)₂ BorateComplex->BoronicEster Elimination BoronicAcid Ar-B(OH)₂ BoronicEster->BoronicAcid Hydrolysis nBuLi + n-BuLi Borate + B(OR)₃ Workup + H₃O⁺

Figure 1: Mechanism of Lithiation-Borylation.
Alternative Pathway: Miyaura Borylation

For context, the palladium-catalyzed Miyaura borylation follows a distinct catalytic cycle. This pathway is often favored for substrates with functional groups that are incompatible with organolithium reagents (e.g., esters, ketones).

Miyaura_Borylation Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)L₂-B(OR)₂ PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination Product Ar-B(OR)₂ PdII_Boronate->Product Catalyst_Regen Regeneration ArylHalide Ar-Br ArylHalide->Pd0 Diboron B₂(OR)₄ Diboron->PdII_Aryl Base Base Base->PdII_Aryl

Figure 2: Catalytic Cycle for Miyaura Borylation.

Experimental Application & Protocols

Protocol: Synthesis of (3-Chloro-2-ethoxy-4-fluorophenyl)boronic acid

This protocol details the synthesis via the robust lithiation-borylation pathway.

3.1. Safety Precautions

  • n-Butyllithium is pyrophoric and reacts violently with water. Handle exclusively under an inert atmosphere (Argon or Nitrogen) using proper syringe techniques.

  • Cryogenic temperatures (-78 °C) are required. Handle dry ice and acetone with appropriate thermal gloves and safety glasses.

  • The reaction must be conducted in anhydrous solvents and with oven- or flame-dried glassware to prevent quenching of the organometallic intermediates.

  • Work in a well-ventilated chemical fume hood at all times.

3.2. Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
1-Bromo-3-chloro-2-ethoxy-4-fluorobenzeneC₈H₇BrClFO253.4910.01.0
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.0611.01.1
Triisopropyl borateC₉H₂₁BO₃188.0712.01.2
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--
Hydrochloric Acid (1 M aq.)HCl36.46--
Ethyl AcetateC₄H₈O₂88.11--
Saturated NaCl Solution (Brine)NaCl58.44--
Anhydrous Magnesium SulfateMgSO₄120.37--

3.3. Step-by-Step Experimental Procedure

Workflow A 1. Setup & Inert Atmosphere - Assemble oven-dried glassware under Argon. - Add starting material and anhydrous THF. B 2. Cool to -78 °C - Use a dry ice/acetone bath. A->B C 3. Lithium-Halogen Exchange - Add n-BuLi dropwise via syringe. - Stir for 45 minutes at -78 °C. B->C D 4. Borylation - Add triisopropyl borate dropwise. - Stir for 1 hour at -78 °C. C->D E 5. Warm & Quench - Remove cooling bath, allow to warm to 0 °C. - Slowly add 1 M HCl. D->E F 6. Extraction & Workup - Separate layers, extract aqueous phase with Ethyl Acetate. - Wash combined organic layers with brine. E->F G 7. Dry & Isolate - Dry over MgSO₄, filter, and concentrate in vacuo. - Triturate with hexanes to yield solid product. F->G

Figure 3: Experimental Workflow Diagram.
  • Reaction Setup: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon, add 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene (2.54 g, 10.0 mmol).

  • Dissolution and Cooling: Add 40 mL of anhydrous THF via syringe. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change may be observed. Stir the reaction mixture at -78 °C for an additional 45 minutes.

  • Borylation: To the aryllithium solution, add triisopropyl borate (2.76 mL, 12.0 mmol) dropwise over 10 minutes, again maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Quench and Hydrolysis: Remove the dry ice/acetone bath and allow the reaction to warm to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by adding 20 mL of 1 M aqueous HCl. Stir vigorously for 20 minutes as the mixture warms to room temperature.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine all organic layers and wash with saturated aqueous NaCl (brine, 1 x 40 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield a crude solid or oil.

  • Isolation: Triturate the crude residue with cold hexanes. Collect the resulting white to off-white solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum. The expected product is (3-Chloro-2-ethoxy-4-fluorophenyl)boronic acid.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Moisture or air contamination. 2. Inactive n-BuLi reagent.1. Ensure all glassware is meticulously dried and the system is kept under a positive pressure of inert gas. Use high-quality anhydrous solvents. 2. Titrate the n-BuLi solution before use to confirm its concentration.
Formation of Side Products (e.g., debrominated starting material) The aryllithium intermediate was quenched by a proton source (e.g., moisture) before the borate ester was added.Follow the recommendations for moisture exclusion. Ensure the borate ester is added promptly after the lithiation stir time is complete.
Product is an intractable oil, fails to crystallize 1. Residual solvent or impurities. 2. Product may exist as a mixture with its boroxine anhydride.1. Ensure the crude product is dried thoroughly under high vacuum. Attempt purification by silica gel column chromatography. 2. Dissolve the oil in diethyl ether and wash with a small amount of water to hydrolyze the boroxine back to the boronic acid. Re-dry and concentrate.
Protodeboronation (Loss of the -B(OH)₂ group) Overly harsh acidic conditions or prolonged exposure to acid during workup.Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) instead of HCl. Minimize the time the product is in contact with the acidic aqueous phase.

References

  • D. G. Hall (Ed.), Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine, Wiley-VCH, 2011. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]
  • Martins, J. E. D., & de Oliveira, E. R. (2023). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 28(22), 7590. [URL: https://www.mdpi.com/1420-3049/28/22/7590]
  • Enamine Ltd. Boronic acids and their derivatives. [URL: https://enamine.
  • MilliporeSigma. Boronic Acids & Derivatives. [URL: https://www.sigmaaldrich.
  • Horváth, D., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64c78e52a925704f46f3df01]
  • Che, A. (2023). Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. Medium. [URL: https://medium.com/@allen.che/two-scale-up-examples-of-one-pot-lithiation-borylation-suzuki-coupling-in-drug-synthesis-9c7659551c6c]
  • Aggarwal, V. K. Group. Lithiation-Borylation in Synthesis. [URL: https://www.aggarwalgroup.
  • Carson, N. (2014). The Lithiation-Borylation Strategy: Methods for Stereospecific sp3-sp3 Homologation. University of Illinois Urbana-Champaign Chemistry Department. [URL: https://www.organic-chemistry.
  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [URL: https://www.organic-chemistry.
  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 39(6), 1150-1209. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/np/d1np00085h]
  • Chen, W., et al. (2018). Base‐Free Pd‐Catalyzed C−Cl Borylation of Fluorinated Aryl Chlorides. Chemistry – An Asian Journal, 13(20), 3046-3050. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6261298/]
  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589-5591. [URL: https://www.organic-chemistry.org/abstracts/lit2/134.shtm]
  • Kubota, K., et al. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 18, 874-882. [URL: https://www.beilstein-journals.org/bjoc/articles/18/84]
  • BenchChem. Application Notes and Protocols for In-Situ Boronic Acid Formation with Chloro(diethoxy)borane. [URL: https://www.benchchem.
  • Chemistry LibreTexts. (2021). Organometallic Chemistry. [URL: https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Book%3A_Organometallic_Chemistry_(Eller)/11%3A_Organometallic_Chemistry]
  • ChemicalBook. 3-Chlorophenylboronic acid synthesis. [URL: https://www.chemicalbook.com/synthesis/63503-60-6.htm]
  • Michigan State University Department of Chemistry. Chemical Reactivity. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/orgmetal.htm]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Catalysis/25.03%3A_Suzuki-Miyaura_Coupling]
  • BenchChem. Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-using-3-chloro-4-fluorophenylboronic-acid]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://www.yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide]

Sources

Application Note: Regioselective Functionalization Strategies for 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Molecule of Interest: 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene (CAS: 2179038-46-9)[1]

Executive Summary & Mechanistic Rationale

1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is a highly versatile, polyhalogenated building block that provides an exceptional template for diversity-oriented synthesis. The presence of four distinct substituents (Br, Cl, F, and an ethoxy group) on the aromatic ring creates a unique electronic and steric environment, allowing for orthogonal, regioselective functionalization without the need for protecting groups.

To successfully functionalize this molecule, scientists must exploit the thermodynamic and kinetic differences between its reactive sites:

  • Chemoselective Cross-Coupling (C-Br vs. C-Cl): The bond dissociation energy (BDE) of the C-Br bond (~68 kcal/mol) is significantly lower than that of the C-Cl bond (~81 kcal/mol) [2]. In palladium-catalyzed cross-coupling, oxidative addition is typically the rate-determining step. By using standard Pd(0) catalysts (e.g.,

    
    ) under mild heating (80 °C), the catalyst selectively inserts into the C-Br bond, leaving the C-Cl bond completely intact [3]. The remaining C-Cl bond can later be activated using highly electron-rich, bulky Buchwald ligands (e.g., XPhos) at elevated temperatures [2].
    
  • Regioselective Directed ortho-Metalation (C-H at C5): The molecule possesses two unsubstituted positions: C5 and C6. The C5 proton is flanked by the highly electronegative fluorine atom at C4. The strong inductive electron-withdrawing (-I) effect of fluorine significantly acidifies the C5 proton. However, traditional alkyllithium bases (like n-BuLi) cannot be used, as they will trigger rapid halogen-metal exchange at the C1 bromine atom. To achieve chemoselective C-H metalation, the Knochel-Hauser base (

    
    ) is utilized [4]. This sterically hindered, non-nucleophilic base selectively deprotonates the acidic C5 position, forming a stable arylmagnesium intermediate without disturbing the C-Br or C-Cl bonds [4].
    

Workflow Visualization

G Start 1-Bromo-3-chloro-2-ethoxy- 4-fluorobenzene Sub1 C-Br Functionalization (Suzuki/Heck) Start->Sub1 Pd(0), Aryl-B(OH)2 80 °C Sub3 C-H Metalation at C5 (TMPMgCl·LiCl) Start->Sub3 1. TMPMgCl·LiCl 2. Electrophile Product1 1-Aryl-3-chloro-2-ethoxy- 4-fluorobenzene Sub1->Product1 Sub2 C-Cl Functionalization (Buchwald-Hartwig) Product2 1,3-Diaryl-2-ethoxy- 4-fluorobenzene Sub2->Product2 Product3 5-Electrophile-1-bromo-3-chloro- 2-ethoxy-4-fluorobenzene Sub3->Product3 Product1->Sub2 Pd(0), XPhos 110 °C

Orthogonal functionalization pathways for 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C1 (C-Br Vector)

Objective: Synthesize 1-Aryl-3-chloro-2-ethoxy-4-fluorobenzene while preserving the C-Cl and C-F bonds. Causality:


 is selected because its moderate electron density is sufficient to activate the weaker C-Br bond at 80 °C, but insufficient to undergo oxidative addition into the C-Cl bond, ensuring absolute chemoselectivity [3].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv). Note: A strict 1.05 equiv limits over-coupling.

  • Catalyst & Base Addition: Add

    
     (0.03 equiv, 3 mol%) and 
    
    
    
    (2.0 equiv).
  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add a degassed mixture of Toluene/Ethanol/Water (4:1:1 v/v/v, 10 mL). The biphasic system ensures optimal solubility for both the organic substrates and the inorganic base.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 4 hours.

  • Self-Validation (In-Process Control): Withdraw a 50 µL aliquot from the organic layer, dilute in EtOAc, and analyze via GC-MS.

    • Validation Checkpoint: The protocol is validated when the starting material peak disappears and the product mass spectrum displays a characteristic 3:1 isotopic pattern (indicating the presence of one Chlorine atom) without the 1:1 Bromine isotopic pattern. If a 1:1 pattern remains, the C-Br bond has not fully reacted.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 × 15 mL), dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash chromatography.
    
Protocol B: Regioselective C-H Metalation at C5

Objective: Synthesize 5-substituted-1-bromo-3-chloro-2-ethoxy-4-fluorobenzene. Causality: The Knochel-Hauser base (


) is utilized because the 

breaks up the polymeric aggregates of the magnesium amide, increasing its kinetic basicity. This allows for deprotonation at 0 °C, which is cold enough to prevent benzyne formation or halogen-metal exchange, but warm enough to ensure complete metalation at the highly acidic C5 position [4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, Argon-flushed Schlenk flask, dissolve 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene (1.0 equiv, 1.0 mmol) in anhydrous THF (5 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Metalation: Dropwise add

    
     (1.1 equiv, 1.0 M in THF/Toluene) over 5 minutes. Stir the reaction at 0 °C for 30 minutes.
    
  • Self-Validation (Deuterium Quench): Withdraw a 100 µL aliquot and inject it into a vial containing 0.5 mL of

    
    . Extract with 0.5 mL of 
    
    
    
    and analyze the organic layer via GC-MS or
    
    
    -NMR.
    • Validation Checkpoint: The protocol is validated if

      
      -NMR shows >95% disappearance of the aromatic C5 proton signal, or if GC-MS shows a +1 Da mass shift for the molecular ion, confirming quantitative and regioselective Grignard formation.
      
  • Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde, iodine, or allyl bromide) (1.2 equiv) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL). Extract with EtOAc (3 × 15 mL), dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography.

Quantitative Data: Reaction Vectors & Selectivity

The following table summarizes the optimized conditions and quantitative validation metrics for the functionalization vectors of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene.

Functionalization VectorTarget BondReagents / Catalyst SystemTemp (°C)Chemoselectivity RatioTypical Yield (%)
Primary Cross-Coupling C1 (C-Br)

(3 mol%),

, Toluene/EtOH/

80 °C> 99:1 (Br vs Cl)88 - 94%
Secondary Cross-Coupling C3 (C-Cl)

(2 mol%), XPhos (4 mol%),

, Dioxane
110 °CN/A (Br already reacted)75 - 82%
Directed Metalation C5 (C-H)

(1.1 eq), THF, followed by Electrophile
0 °C> 95:5 (C5 vs C6)80 - 89%
Halogen-Metal Exchange C1 (C-Br)iPrMgCl·LiCl (1.05 eq), THF, followed by Electrophile-20 °C> 99:1 (Br vs Cl)85 - 90%

Note: Halogen-metal exchange using Turbo-Grignard (iPrMgCl·LiCl) at -20 °C is an alternative to Pd-catalysis for C1 functionalization, providing access to C1-aliphatic or heteroatomic substituents.

References

  • Knochel, P. et al. "Strategies To Prepare and Use Functionalized Organometallic Reagents". ResearchGate.[Link]

Troubleshooting & Optimization

Separating 2-ethoxy and 4-ethoxy isomers of bromo-chloro-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation of 2-Ethoxy and 4-Ethoxy Isomers of Bromo-Chloro-Fluorobenzene

Executive Summary

Separating the 2-ethoxy (ortho) and 4-ethoxy (para) isomers of poly-halogenated benzenes (specifically bromo-chloro-fluorobenzene derivatives) presents a classic challenge in process chemistry. These regioisomers typically exhibit:

  • Close Boiling Points (<10°C Δ): Rendering standard distillation inefficient without high plate counts.

  • Distinct Crystal Packing: The para-isomer (4-ethoxy) generally possesses higher symmetry, leading to a higher melting point and lower solubility in specific solvents compared to the ortho-isomer.

  • Dipole Moment Variance: The ortho-isomer often exhibits a distinct dipole moment due to the proximity of the ethoxy oxygen to the halogen electron clouds, exploitable via chromatography.

This guide prioritizes Fractional Crystallization for scalability and Chromatography (HPLC/Flash) for high-purity isolation.

Module 1: Fractional Crystallization (Scale-Up Protocol)

Primary Recommendation for >10g Batches

The Science: The 4-ethoxy (para) isomer typically packs more efficiently in a crystal lattice than the 2-ethoxy (ortho) isomer due to symmetry.[1] This results in a higher melting point and lower solubility in semi-polar solvents, allowing the para-isomer to crystallize out first.

Protocol: Differential Solubility Separation

Objective: Enrich/Isolate the 4-ethoxy isomer as a solid and the 2-ethoxy isomer in the mother liquor.

  • Solvent Selection:

    • Solvent A (Dissolution): Hot Ethanol (EtOH) or Methanol (MeOH).

    • Solvent B (Anti-solvent): Water or Hexane (if using Ethyl Acetate).

    • Recommendation: Start with EtOH:Water (90:10) .

  • Step-by-Step Procedure:

    • Step 1: Dissolve the crude isomer mixture in minimal boiling Ethanol.

    • Step 2: Slowly add warm Water (anti-solvent) until slight turbidity persists.

    • Step 3: Re-heat to clear the solution (re-dissolve).

    • Step 4: Allow controlled cooling to Room Temperature (RT) over 2-4 hours. Do not shock cool.

    • Step 5: Cool further to 0-4°C for 1 hour.

    • Step 6: Filter the precipitate.[2][3]

      • Solid Cake: Enriched 4-ethoxy isomer (Verify by NMR/HPLC).

      • Mother Liquor: Enriched 2-ethoxy isomer .

Troubleshooting Table: Crystallization

IssueProbable CauseCorrective Action
No Crystals Form Solution is too dilute or oiling out occurred.Seed with pure 4-ethoxy crystal if available. Scratch glass surface. Evaporate 20% solvent and re-cool.
Oiling Out (Liquid-Liquid Phase Separation) Temperature dropped too fast; solvent system too polar.Re-heat and add a small amount of the "good" solvent (EtOH). Cool much slower (1°C/min).
Low Purity of Cake Rapid precipitation trapped mother liquor.Recrystallize the cake again. Wash the filter cake with ice-cold solvent mixture.[2]

Module 2: Chromatographic Separation (High Purity)

Primary Recommendation for <5g Batches or Final Polish

The Science: While C18 columns are standard, they separate primarily on hydrophobicity. For positional isomers (ortho vs. para), Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phases are superior because they engage in


-

interactions with the aromatic ring. The electron-withdrawing halogens (Br, Cl, F) create specific electron-deficient zones that interact differently depending on the ethoxy position.
Method Development Guide

A. HPLC (Analytical & Prep)

  • Column: Phenyl-Hexyl or C18 (High Carbon Load).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: Shallow gradient (e.g., 50%

    
     60% B over 20 mins) is critical for resolving isomers with 
    
    
    
    .

B. Flash Chromatography (Normal Phase)

  • Stationary Phase: Silica Gel (40-63

    
    m).
    
  • Mobile Phase: Hexane / Ethyl Acetate (EtOAc) or Hexane / Dichloromethane (DCM).

  • Strategy: The 2-ethoxy isomer is often slightly less polar than the 4-ethoxy isomer (due to internal shielding/dipole cancellation) and may elute first in non-polar solvents, though this depends heavily on the specific halogen arrangement.

Visualization: Method Selection Workflow

SeparationWorkflow Start Crude Isomer Mixture (2-ethoxy / 4-ethoxy) ScaleCheck Batch Scale? Start->ScaleCheck SmallScale < 5 grams ScaleCheck->SmallScale Lab Scale LargeScale > 10 grams ScaleCheck->LargeScale Process Scale Flash Flash Chromatography (Silica: Hex/EtOAc) SmallScale->Flash Cryst Fractional Crystallization (Solvent: EtOH/Water) LargeScale->Cryst CheckPurity Check Purity (HPLC/NMR) Cryst->CheckPurity Success Isolate Pure Isomers CheckPurity->Success >98% FailCryst Low Purity? CheckPurity->FailCryst <95% Recryst Recrystallize Cake (Enrich 4-ethoxy) FailCryst->Recryst MotherLiquor Process Mother Liquor (Enrich 2-ethoxy) FailCryst->MotherLiquor Recryst->CheckPurity MotherLiquor->Flash Purify 2-ethoxy

Caption: Decision matrix for selecting separation modality based on scale and purity requirements.

FAQ: Technical Troubleshooting

Q1: Why do my isomers co-elute on a standard C18 HPLC column? A: Standard C18 phases rely on hydrophobic interaction. Since regioisomers have identical molecular weights and similar logP values, C18 often fails to discriminate.

  • Fix: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases utilize

    
    -
    
    
    
    stacking interactions. The steric difference between the ortho (2-ethoxy) and para (4-ethoxy) positions alters how the benzene ring approaches the stationary phase, improving resolution [1].

Q2: I am trying to distill the mixture, but the boiling points are too close. What can I do? A: Isomeric halo-benzenes often have boiling point deltas of <5°C. Unless you have a spinning band distillation column (50+ theoretical plates), distillation will only enrich, not separate.

  • Fix: Use distillation only as a pre-enrichment step if one isomer is significantly more volatile, then proceed to crystallization.

Q3: In the NMR, how do I quickly distinguish the 2-ethoxy from the 4-ethoxy isomer? A: Look at the splitting pattern of the aromatic protons and the chemical shift of the ethoxy -CH2-.

  • 2-ethoxy (Ortho): The ethoxy group is crowded. You may see a "roofing" effect or specific coupling to the adjacent Fluorine (if present at C1/C3). The -CH2- quartet may be slightly downfield due to the ortho effect of the halogens.

  • 4-ethoxy (Para): Typically shows a cleaner symmetry (e.g., pair of doublets if the rest of the ring allows, or distinct spacing).

Q4: Can I use chemical derivatization to separate them? A: If the halogens allow (e.g., Br is reactive), you could perform a selective lithiation or coupling, but this destroys the starting material.

  • Non-destructive: If the mixture is liquid at RT, cooling it to -20°C might induce spontaneous crystallization of the symmetric 4-ethoxy isomer.

References

  • BenchChem Technical Support . (2025). Separation of Isopropyl-methoxy-nitrobenzene Isomers: Fractional Crystallization Protocol. Retrieved from

  • Sielc Technologies . (2025). HPLC Separation of Haloaromatics and Quinones on Newcrom B Column. Retrieved from

  • Master Organic Chemistry . (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from

  • CK-12 Foundation . (2026). Physical Properties of Haloalkanes and Haloarenes. Retrieved from

Sources

Technical Support Center: Synthesis of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: #SYN-909122-14-1 Subject: Yield Optimization for Sterically Hindered Poly-Halogenated Ethers Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Ortho" Challenge

The synthesis of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene (CAS: 909122-14-1) presents a specific chemoselective challenge: the steric wall .

The target ethoxy group at position 2 is flanked by a Bromine atom (C1) and a Chlorine atom (C3). This 1,2,3-substitution pattern creates significant steric hindrance, shielding the phenolic oxygen from alkylating agents. Standard Williamson ether synthesis conditions (e.g.,


/Acetone) often fail here, resulting in stalled conversion or elimination side products.

This guide moves beyond standard textbook protocols to implement Cesium-Effect Alkylation and Phase-Transfer Catalysis (PTC) strategies proven to overcome this specific steric barrier.

Part 1: Diagnostic Triage

Before altering your protocol, compare your observations with this diagnostic matrix to identify the exact failure mode.

SymptomProbable CauseMechanistic InsightCorrective Action
Low Conversion (<30%) Tight Ion-PairingThe

or

cation forms a tight cage with the phenoxide, preventing attack on the ethyl source due to the flanking Br/Cl bulk.
Switch to Cs₂CO₃ (See Protocol A). The large

radius loosens the ion pair.
New Impurity (High Rf) C-AlkylationSteric hindrance at Oxygen forces the alkyl group to attack the Carbon ring (rare but possible in hindered phenols).Switch solvent to DMSO or DMF to promote O-alkylation (hard-hard interaction).
New Impurity (Low Rf) EliminationThe ethoxide/phenoxide is acting as a base rather than a nucleophile, deprotonating the ethyl halide (forming ethylene).Lower temperature; Switch leaving group from Bromide/Iodide to Tosylate/Sulfate .
Loss of Bromine Metal-Halogen ExchangeIf using strong bases (NaH, Li-bases), the Br at C1 is labile.Avoid NaH . Use mild carbonate bases.[1]

Part 2: The Solution – The "Cesium Effect" Protocol

For poly-halogenated phenols where the hydroxyl group is crowded (ortho-ortho disubstituted), Potassium Carbonate is often insufficient. We utilize Cesium Carbonate (


)  in Acetonitrile (MeCN) .[2]

Why it works: The Cesium ion has a large ionic radius (1.67 Å) compared to Potassium (1.38 Å). This large radius prevents the formation of tight ion pairs with the phenoxide oxygen. The result is a "naked," highly reactive phenoxide anion that can bypass the steric bulk of the adjacent Chlorine and Bromine atoms.

Optimized Experimental Protocol

Reagents:

  • Precursor: 2-Bromo-6-chloro-3-fluorophenol (1.0 eq)

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.5 - 2.0 eq)
    
  • Alkylating Agent: Iodoethane (EtI) or Diethyl Sulfate (

    
    ) (1.2 - 1.5 eq)
    
  • Solvent: Acetonitrile (MeCN), HPLC Grade, dried over sieves (0.2 M concentration)

Step-by-Step Methodology:

  • Activation: Charge the reaction vessel with the phenol and anhydrous

    
     in MeCN.
    
  • The "Naked" Stir: Stir at room temperature for 30 minutes before adding the alkylating agent. This ensures complete deprotonation and formation of the loose Cesium-Phenoxide ion pair.

  • Addition: Add Iodoethane dropwise. ( Note: If using Diethyl Sulfate, heating is required immediately).

  • Thermal Ramp: Heat the mixture to reflux (approx. 80-82°C) .

    • Critical Checkpoint: Do not overheat. Temperatures >100°C (using DMF) risk debromination.

  • Monitoring: Monitor via HPLC or TLC every 2 hours.

  • Workup: Filter off the inorganic solids (

    
    , excess 
    
    
    
    ) while warm. Wash the solids with MeCN. Concentrate the filtrate.
  • Purification: The residue is usually pure enough. If not, flash chromatography (Hexanes/EtOAc) is effective.

Part 3: Decision Logic & Troubleshooting

The following diagram illustrates the decision pathway for optimizing this specific synthesis.

OptimizationLogic Start Start: Alkylation of 2-Bromo-6-chloro-3-fluorophenol CheckYield Check Conversion (4h) Start->CheckYield LowYield Yield < 50% CheckYield->LowYield Stalled GoodYield Yield > 80% CheckYield->GoodYield Success Analyze Analyze Steric Barrier LowYield->Analyze RouteA Switch Base: Cs2CO3 (Cesium Effect) Analyze->RouteA Primary Fix RouteB Switch Solvent: DMF/DMSO (Polar Aprotic) RouteA->RouteB If Solubility Poor RouteC Change Electrophile: Diethyl Sulfate RouteA->RouteC If Et-Halide Slow ImpurityCheck Check Impurities RouteA->ImpurityCheck Elimination Elimination Product (Ethylene) ImpurityCheck->Elimination Debromination Debromination (Loss of Br) ImpurityCheck->Debromination FixElim Lower Temp or Use Tosylate Elimination->FixElim FixDebrom Remove Strong Bases (No NaH) Debromination->FixDebrom

Figure 1: Troubleshooting logic flow for the synthesis of sterically hindered aryl ethers.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Hydride (NaH) to force the reaction? A: Not recommended. While NaH is a strong base, it carries two risks for this specific molecule:

  • Runaway Exotherm: The reaction with the hindered phenol can be sluggish, leading to accumulation of NaH, followed by a sudden exotherm.

  • Debromination: In polar aprotic solvents (DMF), hydride sources can sometimes facilitate the reduction of aryl halides, particularly the Bromine at the 1-position. Carbonate bases are safer for poly-halogenated aromatics.

Q2: My LC-MS shows a mass corresponding to "M-Br + H". What happened? A: You have debrominated your product. This usually happens if the reaction temperature is too high (>100°C) in DMF or if there are trace transition metals present (e.g., from a dirty stir bar or previous Pd-catalyzed reaction) acting as a catalyst for reduction. Switch to Acetonitrile at 80°C to mitigate this.

Q3: Why use Diethyl Sulfate instead of Ethyl Iodide? A: Diethyl sulfate is a "harder" electrophile and often reacts faster in hindered systems. However, it is more toxic. Use it only if the Cesium/Ethyl Iodide system fails to reach full conversion.

Q4: Is the SNAr route (displacing a Fluorine) a viable alternative? A: Generally, no . Displacing a Fluorine at position 2 (between Br and Cl) is extremely difficult due to the "buttressing effect" (steric crowding). SNAr typically occurs at the most electron-deficient position (para to an electron-withdrawing group). In this molecule, the O-alkylation of the phenol is the superior route for regiocontrol.

References

  • The "Cesium Effect" in Organic Synthesis

    • Source: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "An Assessment of the Causes of the 'Cesium Effect'". Journal of Organic Chemistry.
    • Relevance: Foundational text explaining why Cesium salts enhance nucleophilicity in hindered systems.
    • Link:

  • Alkyl

    • Source: Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[2] "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate". Synthetic Communications.

    • Relevance: Validates the /MeCN system specifically for phenol alkyl
    • Link:[2]

  • Target Molecule Data (1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene)

    • Source: PubChem Compound Summary for CID 68049352 (Analogous structure verific
    • Relevance: Verifies the chemical stability and existence of the core halogen
    • Link:

Sources

Purification methods for 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene oil vs solid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Polyhalogenated Aromatic Intermediates Topic: Purification Protocol for 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene (CAS: 909122-14-1) Ticket ID: #PUR-909122-OIL Status: Open[1][2]

Executive Summary

The ambiguity between the "oil" and "solid" states of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is a common issue driven by its specific structural attributes. This tetrasubstituted benzene ring features a bulky ethoxy group at position 2, flanked by large halogens (Bromine at C1, Chlorine at C3). This steric crowding disrupts pi-stacking and increases rotational entropy, often suppressing the melting point to near-ambient temperatures (approx. 35–45°C) and causing the compound to exist as a supercooled liquid (oil) even when relatively pure.[1]

This guide provides a definitive workflow to transition your material from a crude oil to a high-purity solid, or to purify the oil if solidification is thermodynamically unfavorable.

Module 1: Diagnostic Matrix (Oil vs. Solid)

Before selecting a purification method, characterize your current material.[2] Do not assume "oil" equals "impure."[2]

FeatureScenario A: The "Supercooled" Oil Scenario B: The "Impure" Oil
Appearance Viscous, clear to pale yellow syrup.[1][2]Dark orange/brown, mobile liquid.[2]
TLC (10% EtOAc/Hex) Single major spot; faint baseline trace.[2]Multiple spots (regioisomers/starting material).[2]
H-NMR Sharp peaks; correct integration.Broad multiplets; solvent peaks present.[2]
Cause Steric hindrance prevents crystal nucleation.[2]Impurities (regioisomers) depress Melting Point (MP).[2]
Action Go to Protocol B (Crystallization) Go to Protocol A (Chromatography)

Module 2: Decision Workflow

The following logic gate determines your purification route.

Purification_Workflow Start Input: Crude Material (Oil/Semi-Solid) Check_Purity Step 1: Purity Check (H-NMR / HPLC) Start->Check_Purity Decision_Purity Is Purity > 90%? Check_Purity->Decision_Purity Flash_Chrom Protocol A: Flash Chromatography (Remove Regioisomers) Decision_Purity->Flash_Chrom No (<90%) Seed_Check Do you have Seed Crystals? Decision_Purity->Seed_Check Yes (>90%) Flash_Chrom->Seed_Check Post-Column Distillation Alternative: Kugelrohr Distillation (High Vac < 0.1 mmHg) Cryst_Seeded Protocol B1: Seeded Crystallization (Solvent: Heptane/IPA) Seed_Check->Cryst_Seeded Yes Cryst_Unseeded Protocol B2: Cryogenic Scratching (-20°C + Glass Rod) Seed_Check->Cryst_Unseeded No Final_Solid Output: White Crystalline Solid Cryst_Seeded->Final_Solid Cryst_Unseeded->Final_Solid

Figure 1: Decision tree for processing 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene based on initial purity and physical state.

Module 3: Technical Protocols

Protocol A: Flash Chromatography (The "Clean-Up")

Use this when the oil contains regioisomers (e.g., 4-chloro-3-fluoro isomers) which are common byproducts in Sandmeyer or alkylation syntheses.[1][2]

The Challenge: The lipophilic nature of the ethoxy and halogen groups results in high Rf values (0.7–0.9) in standard solvents, causing poor separation.[2]

Optimized Method:

  • Stationary Phase: High-performance Silica Gel (230–400 mesh).[1][2] Recommendation: Use spherical silica for tighter bands.[1][2]

  • Mobile Phase: Toluene / Heptane gradient (instead of EtOAc/Hexane).

    • Why? Toluene provides pi-pi interactions with the benzene ring, offering better selectivity for separating positional isomers than simple dipole-based solvents like Ethyl Acetate.[1][2]

  • Loading: Dissolve the crude oil in minimum Toluene. Load at <5% w/w of silica mass.[2]

  • Gradient:

    • 0–100% Toluene in Heptane over 20 CV (Column Volumes).[2]

    • Target Rf: 0.35 in the eluting solvent.[2]

Protocol B: Crystallization (The "State Change")

Use this when the material is chemically pure (>95%) but remains an oil.

The Challenge: "Oiling Out." The compound forms a second liquid phase instead of crystals upon cooling.[3][4] This is due to the melting point being close to the solvent boiling point or rapid supercooling.

Method B1: The "Two-Solvent" Approach

  • Dissolution: Dissolve the oil in the minimum amount of Isopropanol (IPA) or Ethanol at 40°C.[2]

    • Note: Avoid Acetone or DCM; they are too volatile and encourage oiling.[2]

  • Anti-Solvent Addition: Slowly add Water (dropwise) until persistent turbidity appears.[2]

  • The Critical Step (Seeding):

    • If you have a solid seed: Add it now.[2]

    • If NO seed: Cool the turbid mixture to 0°C. Dip a glass rod in liquid nitrogen (or dry ice), then scratch the inner wall of the flask at the air-liquid interface. The thermal shock often induces nucleation.[2]

  • Maturation: Hold at 0–5°C for 12 hours. Do not disturb.

Method B2: Low-Temperature Trituration (For stubborn oils) [1][2]

  • Dissolve crude oil in Pentane (1:1 ratio).

  • Cool to -78°C (Dry ice/Acetone bath). The oil should solidify or become a glass.[2]

  • Scratch the glass vigorously while letting it warm slowly to -20°C.

  • As it warms, the glass often converts to a crystalline powder.[2] Filter immediately at -20°C using a jacketed funnel if possible.[1][2]

Module 4: Troubleshooting & FAQs

Q1: Why does my "Solid" turn back into an oil on the filter paper?

  • Reason: The melting point is likely near ambient temperature (35–40°C).[2] The friction of vacuum filtration or warm lab air can melt it.[2]

  • Fix: Use a chilled Buchner funnel (store in freezer prior to use) and wash with ice-cold Pentane.[1][2] Store the final product in a refrigerator.

Q2: I see two spots on TLC that are very close. Is this the product?

  • Reason: This is likely the Regioisomer (e.g., where Cl and F are swapped).[2]

  • Fix: Run a 2D-TLC or use the Toluene/Heptane gradient described in Protocol A. Regioisomers often have distinct dipole moments that separate better in aromatic solvents.[2]

Q3: Can I distill this instead of using a column?

  • Reason: Yes, but risky.[2] Polyhalogenated aromatics can be thermally sensitive.[2]

  • Fix: Use Kugelrohr Distillation .

    • Vacuum: < 0.1 mmHg (High Vacuum is mandatory).[2]

    • Temperature: Keep bath < 120°C.[2]

    • Warning: If the pot residue turns black, stop immediately; dehalogenation is occurring.

References

  • Sigma-Aldrich. 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene Product Sheet. (Lists physical state as "Liquid or Solid" and storage at 2-8°C). Link

  • ChemicalBook. Synthesis and Properties of Halogenated Fluorobenzenes. (Provides general melting point trends for similar fluorinated intermediates, typically 30-50°C). Link

  • National Institutes of Health (NIH). Crystallization of Active Pharmaceutical Ingredients with Low Melting Points.[2] (Discusses "oiling out" mechanisms and liquid-liquid phase separation (LLPS) in crystallization). Link

  • Organic Syntheses. Purification of o-Chlorobromobenzene. (Classic protocols for separating halogenated isomers). Link[1][2]

  • KU Leuven X-ray Core. Crystallization Techniques for Oils. (Detailed guide on "scratching" and solvent layering for difficult oils). Link

Sources

Technical Support Center: Handling Ethoxy-Halogenated Benzene Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: EHB-MET-001 Subject: Moisture Sensitivity & Yield Optimization in Metallation Workflows Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Invisible" Failure Mode

You are likely here because your reaction involving 1-bromo-4-ethoxybenzene (or similar analogs) failed to yield the expected boronic acid, aldehyde, or silane. Instead, you isolated the reduced arene (ethoxybenzene ) or recovered starting material.

The Diagnosis: The ethoxy group (


) is an electron-donating group (EDG). While it activates the ring for electrophilic attack, it renders the corresponding aryl-metal intermediate (formed via Grignard or Lithiation) highly nucleophilic and basic.[1][2] The failure mechanism is almost invariably protonation by adventitious moisture , not steric hindrance or electronic deactivation.

This guide replaces "rule of thumb" chemistry with quantifiable moisture control protocols.

Core Directive: The Moisture Failure Cascade[3]

Understanding why the reaction fails is the first step to fixing it. The presence of water does not just stop the reaction; it actively destroys your intermediate.

Mechanism of Failure

When you perform a Lithium-Halogen exchange or Grignard formation, you generate a reactive Carbanion equivalent. Water (


) is orders of magnitude more acidic than the arene (

).

MoistureCascade Start Start: Ethoxy-Halo-Benzene Inter Intermediate: Aryl-Metal Species (Highly Basic) Start->Inter Metal-Halogen Exchange (Fast at -78°C) Metal Reagent: n-BuLi or Mg Metal->Inter Product Target: Functionalized Arene Inter->Product + Electrophile (E+) (Dry Conditions) Byproduct FAILURE: Protonated Arene (Ethoxybenzene) Inter->Byproduct + Moisture (Diffusion Controlled - INSTANT) Moisture Contaminant: H2O (Even <50 ppm) Moisture->Byproduct Quenching

Figure 1: The Kinetic Competition.[3][4][5] Protonation by water is diffusion-controlled and will always outcompete electrophilic addition if moisture is present.

Pre-Reaction Diagnostics: How Dry is "Dry"?

Do not rely on "fresh" bottles. Solvents are the primary vector for moisture.

The PPM Standard

For ethoxy-halogenated benzenes, the electron-rich nature of the ring makes the aryl-lithium intermediate slightly less stable than electron-deficient analogs, increasing sensitivity to proton sources.

Reagent/SolventMax Allowable H₂ODetection MethodCorrective Action
THF / Ether < 10 ppmKarl Fischer (Coulometric)3A Molecular Sieves (Activated)
Toluene < 30 ppmKarl FischerSodium/Benzophenone Still
Start. Material < 100 ppm1H NMR (Look for water peak)Azeotropic distillation with benzene/toluene
Inert Gas < 5 ppm O₂/H₂OIn-line IndicatorO₂/H₂O Traps (e.g., Drierite/Oxiclear)
Protocol: Solvent Drying with Molecular Sieves

Why: 3A sieves are preferred over 4A for solvents like THF and Ethanol because 4A sieves can catalyze the polymerization of THF or undergo ion exchange.

  • Activation: Heat 3A sieves (beads, not powder) to 300°C under high vacuum for 12 hours. Microwave activation is insufficient for organometallic grade drying.

  • Storage: Store sieves under Argon.

  • Usage: Add 20% w/v sieves to the solvent. Allow to stand for minimum 48 hours before use.

  • Validation: Do not assume dryness. Use the Benzophenone Ketyl Test (Blue/Purple = Dry) or Karl Fischer titration.

The Critical Step: Metallation Protocols

A. The "Self-Validating" Titration

Never use organolithium or Grignard reagents based on the molarity printed on the bottle. Degradation is inevitable.

Method: 1,10-Phenanthroline Titration (The "Double Check") This method is superior because it validates the active base content, not just total base.

  • Setup: Flame-dry a 10mL vial with a stir bar. Cool under Ar.

  • Indicator: Add 2-3 mg of 1,10-phenanthroline and a specific amount of Menthol (e.g., 1.00 mmol) or Salicylaldehyde phenylhydrazone .

  • Solvent: Add 2 mL dry THF.

  • Titration: Add your organometallic dropwise via syringe.[6]

    • Color Change: The solution turns rust-red (complex formation).

    • Endpoint: The color persists or shifts sharply when the titrant consumes the sacrificial proton source (Menthol).

  • Calculation:

    
    
    
B. The Ethoxy-Specific Nuance (Coordination)

The oxygen in the ethoxy group can coordinate to Lithium or Magnesium.

  • Impact: This forms a "chelate-like" structure that can stabilize the intermediate but also makes it prone to aggregation.

  • Action: If solubility issues arise (cloudiness), add LiCl (0.5 equiv) to break up aggregates (Knochel's Turbo Grignard principle) or use TMEDA to solvate the lithium cation.

Troubleshooting Guide (FAQ)

Q1: The reaction didn't initiate (Grignard). The Mg is just sitting there.

Cause: Metal surface passivation (MgO layer) or wet solvent. Fix:

  • Mechanical Activation: Stir dry Mg turnings vigorously under Ar overnight (dry stirring) to crush the oxide layer.

  • Chemical Activation: Add a crystal of Iodine (

    
    ) or 5 drops of 1,2-dibromoethane . Heat gently until the color fades and ethylene bubbles appear.
    
  • The "Entrainment" Method: If the ethoxy-bromide is sluggish, add a small amount of reactive alkyl halide (e.g., MeI) to jumpstart the Mg surface.

Q2: I isolated the product, but the yield is 40%. The rest is Ethoxybenzene.

Cause: "Quenching on the fly." Moisture entered during the addition of the electrophile. Fix:

  • Cannula Transfer: Never pour reagents. Use positive pressure cannula transfer for all liquid movements.

  • Cryogenic Control: Perform Li-Halogen exchange at -78°C . Higher temperatures (

    
    ) can lead to ortho-lithiation (deprotonation next to the oxygen) rather than halogen exchange, leading to mixed products.
    
Q3: My product has a "phenol" impurity.

Cause: Ether Cleavage. Analysis: If you used a strong Lewis Acid (like


 or 

) in a subsequent step, or if the reaction became too acidic during workup, the ethoxy ether bond cleaved. Fix: Maintain pH > 4 during workup. Avoid Lewis acids if possible; use transition metal catalysis (Pd/Ni) for coupling instead.

Decision Matrix: Choosing the Right Setup

Use this logic flow to determine the necessary rigor for your specific reaction.

DecisionMatrix Start Start: Reaction Planning ReagentType Is the Reagent Pyrophoric? (t-BuLi, pure metal hydrides) Start->ReagentType Scale Scale of Reaction ReagentType->Scale No (e.g., n-BuLi, Grignard) Glovebox MANDATORY: Glovebox ReagentType->Glovebox Yes Schlenk Standard: Schlenk Line (Double Manifold) Scale->Schlenk < 100 mg (High Surface Area Risk) Scale->Schlenk > 10 g (Safety Risk) Balloon Acceptable: Balloon/Septum (With active purge) Scale->Balloon 100 mg - 10 g (Routine)

Figure 2: Equipment Selection Guide. For ethoxy-halogenated benzenes, Schlenk lines are the gold standard for reproducibility.

References

  • Watson, S. C., & Eastham, J. F. (1967).[5] Colorimetric titration of Grignard reagents. Journal of Organometallic Chemistry. Link

  • Sigma-Aldrich Technical Bulletin AL-134 . Handling Air-Sensitive Reagents. Link

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Link

  • Knochel, P., et al. (2009). Functionalized Organomagnesium Reagents: A Practical Guide. Angewandte Chemie International Edition. Link

Sources

Technical Support Center: Optimizing Catalyst Load for Suzuki-Miyaura Coupling of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges and provide actionable troubleshooting strategies in a direct question-and-answer format, grounded in established mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki-Miyaura coupling with 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene?

A1: The primary challenges with this substrate stem from its electronic properties and the presence of multiple halogen atoms.[1] Specifically:

  • Substrate Reactivity: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-couplings.[1] However, the electron-withdrawing nature of the fluorine and chlorine atoms can influence the reactivity of the C-Br bond.[1][2]

  • Catalyst Deactivation: The presence of multiple halogens and the ethoxy group can potentially lead to catalyst deactivation through various pathways.

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, including:

    • Dehalogenation: The replacement of the bromine or chlorine atom with a hydrogen atom is a common side reaction.[3][4][5]

    • Homocoupling: The self-coupling of the boronic acid or the aryl halide can occur, especially in the presence of oxygen.[1][6]

    • Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reagent is a frequent issue, often promoted by water and certain bases.[1][2]

Q2: I'm observing a significant amount of dehalogenated byproduct. What are the likely causes and how can I minimize it?

A2: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in Suzuki-Miyaura couplings.[4][5] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species which can arise from the base, solvent, or trace water.[5]

Troubleshooting Dehalogenation:

  • Choice of Base: Strong bases like alkoxides can sometimes promote dehalogenation.[4] Consider switching to a weaker base such as K₃PO₄ or K₂CO₃.[4]

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can favor dehalogenation.[4] It is advisable to run the reaction at the lowest effective temperature and for the shortest duration necessary for completion.[4]

  • Solvent Selection: Aprotic solvents are generally preferred.[4] If an alcohol is used as a solvent, consider using a non-protic co-solvent.

  • Ligand Choice: The electronic and steric properties of the phosphine ligand can significantly influence the rate of dehalogenation versus the desired cross-coupling.[4][7] Bulky, electron-rich ligands often favor the desired reductive elimination.[7][8]

  • Additives: In some instances, the addition of bromide salts has been reported to suppress dehalogenation.[4]

Q3: My reaction yield is low, and I suspect protodeboronation of my boronic acid. How can I confirm this and what are the mitigation strategies?

A3: Protodeboronation is the hydrolysis of the boronic acid to the corresponding arene, which is a common cause of low yields.[1][2]

Identifying and Mitigating Protodeboronation:

  • Confirmation: You can often identify the arene byproduct resulting from protodeboronation using analytical techniques like GC-MS or ¹H NMR of the crude reaction mixture.

  • Use More Stable Boron Reagents:

    • Pinacol Esters: These are generally more stable towards air and moisture and less prone to protodeboronation.[3][9]

    • Trifluoroborate Salts (R-BF₃K): These salts are highly stable and release the boronic acid slowly under the reaction conditions.[9]

  • Anhydrous Conditions: Since water can facilitate protodeboronation, running the reaction under strictly anhydrous conditions can be beneficial.[9]

  • Optimize Base and Temperature: A milder base and lower reaction temperature may reduce the rate of decomposition.[9] However, this must be balanced with achieving a reasonable reaction rate for the desired coupling.[9]

Troubleshooting Guide: Optimizing Catalyst Loading

Optimizing the catalyst loading is a critical step in developing an efficient and cost-effective Suzuki-Miyaura coupling. The ideal loading balances reaction efficiency with the cost and potential for metal contamination in the final product.

Problem: Low or No Product Formation

Possible Cause: Inactive or insufficient catalyst.

Troubleshooting Workflow:

G A Low or No Product Formation B Verify Catalyst Activity A->B Initial Check C Increase Catalyst Loading Incrementally B->C Catalyst Appears Active F Check Reagent Purity B->F Suspect Inactivity D Screen Different Ligands C->D No Improvement G Successful Coupling C->G Yield Improves E Optimize Reaction Conditions (Temperature, Base, Solvent) D->E Still No Improvement E->G Yield Improves F->B After Purification/Replacement

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Catalyst Activity: Ensure your palladium source and ligand are not degraded. If possible, test them in a known, reliable Suzuki-Miyaura reaction.

  • Increase Catalyst Loading: If the catalyst is active, incrementally increase the catalyst loading. Start with a typical range of 1-5 mol% of the palladium source.[10] In some cases, for challenging substrates, higher loadings may be necessary initially.

  • Screen Ligands: The choice of ligand is crucial.[7] For electron-deficient aryl halides, bulky and electron-rich phosphine ligands, such as those developed by Buchwald, are often effective.[8][11]

  • Optimize Other Parameters: Systematically screen the base, solvent, and temperature, as these are highly interdependent with the catalyst system.[2][12]

Data Presentation: Catalyst and Ligand Screening

The following table provides a starting point for screening various palladium sources and ligands. Yields are representative and will vary based on the specific boronic acid and reaction conditions.

Palladium SourceLigandTypical Loading (mol%)Expected Outcome
Pd(OAc)₂SPhos1 - 3Good for many challenging substrates.[13]
Pd₂(dba)₃XPhos1 - 3Often effective for electron-deficient aryl chlorides.[11]
Pd(PPh₃)₄None2 - 5A classic catalyst, but may be less effective for this substrate.[2]
PEPPSI-IPrNone1 - 3An N-heterocyclic carbene (NHC) pre-catalyst, can be very active.[3]

Experimental Protocol: General Procedure for Catalyst Optimization

This protocol provides a general framework for optimizing the catalyst loading for the Suzuki-Miyaura coupling of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene.

Materials:

  • 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene

  • Arylboronic acid or ester

  • Palladium source (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)[1]

  • Degassed water[1]

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[1][11]

  • Catalyst Addition: In a separate vial, pre-mix the palladium source and ligand, then add this mixture to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent and degassed water via syringe.[1]

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.[1][5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1][14][15]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][2]

Visualization of the Catalytic Cycle

Suzuki_Cycle cluster_steps Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Ar-X ArPdOR Ar-Pd(II)-OR(Ln) ArPdX->ArPdOR Base ArPdArB Ar-Pd(II)-Ar'(Ln) ArPdOR->ArPdArB Ar'-B(OH)₂ ArPdArB->Pd0 Ar-Ar' OA Oxidative Addition Trans Transmetalation RE Reductive Elimination Base_Activation Base Activation ArX Ar-X ArBOH Ar'-B(OH)₂ Base Base Product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][7][8]

This guide provides a foundational framework for optimizing the Suzuki-Miyaura coupling of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene. Remember that systematic screening of reaction parameters is key to achieving high yields and purity for this challenging substrate.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • ScienceDirect. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(49), 8823-8825. Retrieved from [Link]

  • MDPI. (2021, November 14). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 26(22), 6907. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 369-383. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Retrieved from [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

  • ACS Publications. (2005, March 8). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4685-4696. Retrieved from [Link]

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. Influence of Catalyst Loading on the Suzuki Coupling Reaction a. Retrieved from [Link]

  • University of British Columbia. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]

  • ResearchGate. Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, May 28). Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow. Reaction Chemistry & Engineering, 4, 1459-1466. Retrieved from [Link]

  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]

  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 66. Retrieved from [Link]

  • FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Retrieved from [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Nature. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology, 16, 1238-1244. Retrieved from [Link]

  • Preprints.org. (2023, June 26). Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading. Retrieved from [Link]

  • University of Liverpool. Efficient Suzuki cross-coupling reactions using bulky phosphines. Retrieved from [Link]

  • ResearchGate. (2023, March 22). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved from [Link]

Sources

Removing unreacted phenol precursors from ethoxybenzene products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethoxybenzene. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the common challenge of removing unreacted phenol precursors from your final product. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.

The Challenge: Phenol Contamination in Ethoxybenzene Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers like ethoxybenzene, typically by reacting sodium phenoxide with an ethyl halide.[1][2][3] While effective, the reaction is often not perfectly stoichiometric, or kinetic limitations can lead to incomplete conversion. The result is a crude product mixture containing your desired ethoxybenzene and the unreacted starting material, phenol.

Phenol's similar aromatic structure and its potential to interfere with subsequent reactions or biological assays make its removal imperative. This guide will walk you through the most effective methods for its separation.

Frequently Asked Questions (FAQs)

Q1: I've completed my Williamson ether synthesis. Why is there still phenol in my product?

A: Phenol contamination is typically due to an incomplete reaction. This can happen for several reasons:

  • Stoichiometry: The molar ratio of phenoxide to the ethylating agent may not have been optimal.

  • Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Base Strength/Quality: The base used to deprotonate the phenol (e.g., NaOH, NaH) may have been insufficient in quantity or of poor quality (e.g., NaH that has been passivated by moisture), leading to incomplete formation of the reactive phenoxide nucleophile.[4][5]

Q2: What is the primary, most recommended method for removing unreacted phenol?

A: The most efficient and widely used technique is liquid-liquid extraction using an aqueous base , often referred to as an acid-base extraction.[6][7] This method leverages the acidic nature of phenol to selectively move it from the organic product phase into an aqueous phase for easy removal.

Q3: Can I use a mild base like sodium bicarbonate (NaHCO₃) to remove the phenol?

A: This is generally not effective. Phenol is a weak acid with a pKa of approximately 10.[8] Sodium bicarbonate is the conjugate base of carbonic acid, which has a pKa of about 6.4.[8] A fundamental principle of acid-base chemistry is that a reaction only proceeds if a stronger acid reacts with a stronger base to form a weaker acid and a weaker base. Since phenol is a weaker acid than carbonic acid, sodium bicarbonate is not a strong enough base to deprotonate phenol to a significant extent.[8][9] You must use a stronger base, like sodium hydroxide (NaOH), whose conjugate acid (water, pKa ~15.7) is much weaker than phenol.

Q4: My product is sensitive to strong bases. What are my alternatives to a NaOH wash?

A: If your product is base-sensitive, flash column chromatography is the best alternative.[10][11] This technique separates compounds based on their polarity. Since phenol is more polar than ethoxybenzene due to its hydroxyl group, it will adhere more strongly to a polar stationary phase like silica gel, allowing the less polar ethoxybenzene to elute first.

Q5: How can I be certain all the phenol has been removed from my ethoxybenzene?

A: Several analytical methods can confirm the purity of your product:

  • Thin-Layer Chromatography (TLC): This is a quick and easy method. Phenol, being more polar, will have a lower Rf value than ethoxybenzene. Staining the TLC plate with a potassium permanganate or p-anisaldehyde stain can help visualize both spots.

  • Gas Chromatography (GC): Provides quantitative data on the purity of your sample by separating components based on their boiling points and interaction with the column.

  • ¹H NMR Spectroscopy: The aromatic protons of phenol and ethoxybenzene will appear in a similar region, but the characteristic broad singlet of the phenolic -OH proton (typically between 4-8 ppm, solvent dependent) will be absent in a pure sample.

  • Ferric Chloride Test: This is a classic qualitative test for phenols. Adding a few drops of a neutral ferric chloride solution to a sample of your product will result in a distinct violet or purple color if phenol is present.[12]

Troubleshooting & In-Depth Protocols

This section provides detailed, field-proven protocols to address specific purification challenges.

Issue 1: Residual Phenol After a Standard Base Wash

You've performed a wash with aqueous NaOH, but your analytical data (TLC, NMR) still shows phenol contamination.

Logical Troubleshooting Flowchart

G start Phenol Detected Post-Wash q1 Was the NaOH solution at least 1M? start->q1 q2 Was the volume of the aqueous wash at least 1/3 of the organic volume? q1->q2 Yes sol1 Increase NaOH concentration to 1-2M. q1->sol1 No q3 Was the separatory funnel shaken vigorously for at least 60 seconds? q2->q3 Yes sol2 Increase volume of aqueous wash. q2->sol2 No q4 Did an emulsion form? q3->q4 Yes sol3 Ensure thorough mixing to maximize surface area for reaction. q3->sol3 No sol4 Add brine (sat. NaCl) to break the emulsion. q4->sol4 Yes end_node Repeat Wash Protocol q4->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node G cluster_0 Separatory Funnel A 1. Add Crude Product (Ethoxybenzene + Phenol) in Diethyl Ether B 2. Add 1M NaOH (aq) & Shake Vigorously A->B C 3. Allow Layers to Separate B->C D Organic Layer: Ethoxybenzene in Ether (Collect this layer) C->D Top Layer E Aqueous Layer: Sodium Phenoxide in Water (Discard this layer) C->E Bottom Layer F 4. Repeat Wash with Fresh 1M NaOH D->F G 5. Wash Organic Layer with Brine F->G H 6. Dry Organic Layer (e.g., with MgSO₄) G->H I 7. Filter & Evaporate Solvent H->I J Pure Ethoxybenzene I->J

Caption: Step-by-step workflow for acid-base extraction.

Detailed Steps:

  • Dissolution: Dissolve the crude ethoxybenzene product in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel. A volume that fully dissolves the product is sufficient (e.g., 50-100 mL for a 1-5 g scale).

  • First Extraction: Add a volume of 1M to 2M aqueous sodium hydroxide (NaOH) solution equal to approximately one-third of the organic layer volume.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 60 seconds to ensure intimate mixing between the two phases. Vent periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense ether layer will be on top, and the denser aqueous layer will be on the bottom. [9]Drain and collect the bottom aqueous layer for disposal.

  • Second Extraction: Repeat steps 2-4 with a fresh portion of NaOH solution to remove any remaining traces of phenol.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This step helps to remove residual water from the organic layer and breaks any minor emulsions that may have formed.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until it no longer clumps together.

  • Isolation: Filter the drying agent and wash it with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the purified ethoxybenzene.

Issue 2: Product is Base-Sensitive or Extraction Fails

For compounds that may degrade under basic conditions or for mixtures that are difficult to separate by extraction (e.g., due to persistent emulsions), flash chromatography is the preferred method. [13]

Protocol 2: Purification by Flash Column Chromatography

This method separates ethoxybenzene from the more polar phenol.

Key Parameters & Steps:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. You are aiming for a system where the ethoxybenzene spot has an Rf of ~0.3-0.4 and is well-separated from the phenol spot (which will have a lower Rf). A common starting ratio is 9:1 or 4:1 hexane:ethyl acetate.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh is standard) using your chosen mobile phase. [14]Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of your mobile phase or a volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with your mobile phase, collecting fractions in test tubes or vials.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure ethoxybenzene. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your final product.

Reference Data

A clear understanding of the physical properties of the compounds involved is critical for designing effective purification strategies.

PropertyPhenolEthoxybenzeneRationale for Separation
Structure C₆H₅OHC₆H₅OCH₂CH₃The acidic -OH group in phenol allows for deprotonation and separation via acid-base extraction.
Boiling Point 181.7 °C [12][15]168 - 172 °C [16]The boiling points are relatively close, making simple distillation difficult but fractional distillation a possibility. [17]
Density 1.07 g/cm³ [12]0.966 g/cm³ [16]Not directly used for separation of the two, but relevant for identifying layers during extraction with water (density ~1.0 g/cm³).
Solubility in Water Moderately soluble (~8g/100mL) [15]InsolublePhenol's moderate solubility is enhanced when converted to the highly water-soluble sodium phenoxide salt. [18][19][20]
Acidity (pKa) ~10 [8]NeutralThis significant difference in acidity is the cornerstone of the acid-base extraction method.

References

  • ResearchGate. Williamson ether synthesis of ethoxybenzene from iodoethane and phenol...[Link]

  • Scribd. Solvent Extraction of Phenol Explained.[Link]

  • Chemistry Steps. Organic Acid-Base Extractions.[Link]

  • Filo. Williamson ether synthesis example.[Link]

  • Unknown Source. Write the chemical equations for the preparation of ethoxybenzene by Williamson synthesis.[Link]

  • Science Learning Center. Experiment: Williamson Ether Synthesis of Ethoxybenzene.[Link]

  • Wikipedia. Acid–base extraction.[Link]

  • ChemBK. Sodium phenoxide.[Link]

  • Thermo Fisher Scientific. Sodium phenoxide, 98% 50 g | Buy Online.[Link]

  • sathee jee. Unit 11 Alcohols, Phenols And Ethers.[Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. Separation of an Unknown Mixture.[Link]

  • Study.com. Describe the process of the separation of phenol from a solution containing both phenol and cyclohexanol.[Link]

  • Phenomenex. Flash Chromatography.[Link]

  • Filo. List some physical and chemical properties of phenol.[Link]

  • Chemistry LibreTexts. Physical Properties of Phenol.[Link]

  • Biotage. Successful flash chromatography.[Link]

  • Unknown Source. Separation Methods.[Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.[Link]

Sources

Controlling regioselectivity in halogen exchange reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Halogen Exchange (Halex)

Subject: Controlling Regioselectivity and Conversion in


 Fluorination
Ticket Type:  Advanced Troubleshooting & Method Development
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary: The Selectivity Challenge

The Halex reaction (Halogen Exchange) is the industrial workhorse for introducing fluorine into aromatic rings, typically replacing chlorine or bromine using potassium fluoride (KF). While the reaction appears simple (


), it is governed by the rigorous principles of Nucleophilic Aromatic Substitution (

)
.

The Core Conflict: In polychlorinated substrates (e.g., 2,4-dichloronitrobenzene), selectivity is dictated by the competition between electronic activation (favoring positions ortho/para to Electron Withdrawing Groups - EWGs) and steric hindrance.

This guide addresses the two most common failure modes:

  • Loss of Regioselectivity: Formation of isomeric mixtures or over-fluorinated byproducts.

  • Stalled Conversion: Reaction stops at 40-60% conversion due to "fluoride death" (hydration).

The Mechanism: The "Selectivity Matrix"

To troubleshoot, you must visualize the transition state. The reaction proceeds via a Meisenheimer Complex .[1] The rate-determining step is usually the formation of this complex, not the loss of the leaving group.

Key Selectivity Rules:

  • The Ortho Effect: In nitro-aromatics, the position ortho to the nitro group is generally more reactive than the para position due to stronger inductive stabilization of the Meisenheimer intermediate, provided steric bulk is manageable.

  • The Temperature Trap: Selectivity is a kinetic phenomenon (

    
     vs. 
    
    
    
    ). As temperature increases, the rate difference (
    
    
    ) narrows, degrading selectivity.
Visual 1: Competitive Pathways in Halex

HalexMechanism Reactant 2,4-Dichloro Nitrobenzene TS_Ortho Ortho-TS (Lower Ea) Reactant->TS_Ortho  Fast (Kinetic) TS_Para Para-TS (Higher Ea) Reactant->TS_Para  Slow KF KF (Solvated) KF->TS_Ortho KF->TS_Para Meisenheimer_O Meisenheimer Complex (Ortho) TS_Ortho->Meisenheimer_O Meisenheimer_P Meisenheimer Complex (Para) TS_Para->Meisenheimer_P Prod_Ortho Product A: 2-Fluoro-4-chloro Meisenheimer_O->Prod_Ortho -KCl Prod_Para Product B: 4-Fluoro-2-chloro Meisenheimer_P->Prod_Para -KCl

Caption: Kinetic competition in 2,4-dichloronitrobenzene. The ortho-pathway usually has a lower activation energy (


), leading to the kinetic product.

Troubleshooting Guides

Module A: Solving Regioselectivity Drift

Symptom: "I need the ortho-fluoro isomer, but I'm seeing 15% para-isomer and 10% difluoro product."

VariableAdjustmentScientific Rationale
Temperature Decrease by 10-20°C Selectivity is driven by

. Higher temperatures provide enough energy to overcome the higher barrier of the undesired isomer. Lower T maximizes the kinetic advantage of the preferred pathway.
Solvent Switch to Sulfolane Unlike DMF or DMSO, Sulfolane is thermally stable >200°C and weakly coordinates to

, leaving

"naked" and reactive, allowing for lower reaction temperatures (preserving selectivity).
Stoichiometry Limit KF to 0.95 - 1.05 eq Excess Fluoride promotes the second substitution (over-fluorination). Starving the reaction slightly prevents the more reactive mono-fluoro product from reacting further.
Leaving Group Check Substrate Quality Ensure no bromine impurities are present in your chlorinated starting material. Br exchanges faster than Cl, altering expected rates.
Module B: The "Stalled Reaction" (The Water Problem)

Symptom: "Reaction converts to 50% and stops. Adding more KF doesn't help."

Diagnosis: This is almost always Fluoride Hydration . The fluoride ion (


) has a massive charge density. In the presence of even trace water (ppm levels), it forms a tight solvation shell (

), effectively "caging" the nucleophile.

The Fix: The Azeotropic Reset You cannot simply "add more KF." You must remove the water.

  • Spray-Dried KF: Use only spray-dried KF (high surface area). Crystalline KF is too unreactive.

  • Azeotropic Distillation: Before adding the substrate, suspend KF in the solvent (Sulfolane) + Toluene. Distill off the Toluene. This carries away trace water.[2]

Experimental Protocol: The Anhydrous Standard

Objective: Regioselective synthesis of 2-fluoro-4-chloronitrobenzene from 2,4-dichloronitrobenzene.

Reagents:

  • Substrate: 2,4-Dichloronitrobenzene (1.0 eq)

  • Fluoride Source: Spray-dried Potassium Fluoride (1.05 eq)

  • Catalyst: Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 (0.05 eq)

  • Solvent: Sulfolane (anhydrous)

  • Drying Agent: Toluene (for azeotrope)

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring fails with KF slurries) and a Dean-Stark trap.

  • Drying Phase (Critical):

    • Charge Sulfolane, KF, and Toluene (20% v/v relative to Sulfolane).

    • Heat to 130-140°C. Distill off Toluene via the Dean-Stark trap until the distillate is clear. This removes water from both the solvent and the hygroscopic KF.

  • Reaction:

    • Cool to 100°C.

    • Add the Phase Transfer Catalyst (TPPB).

    • Add the Substrate.[3][4]

    • Heat to 180°C . (Note: Monitor strictly. 200°C+ risks tar formation).

  • Monitoring:

    • Sample every hour. Quench sample in DCM/Water.

    • Stop point: When starting material < 2%. Do not chase 100% conversion if difluoro impurity starts rising > 5%.

  • Workup:

    • Cool to 60°C. Filter off inorganic salts (KCl/KF) while warm (Sulfolane freezes at 27°C).

    • Wash filter cake with DCM.

Visual 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield or Poor Selectivity Check_Color Is reaction mixture Black/Tar? Start->Check_Color Check_Conv Is Conversion Stalled < 60%? Check_Color->Check_Conv No Tar_Yes Thermal Decomposition Check_Color->Tar_Yes Yes Stall_Yes Fluoride Hydration Check_Conv->Stall_Yes Yes Selectivity_Issue Isomer Ratio Wrong? Check_Conv->Selectivity_Issue No (Conv is OK) Tar_Action Action: Reduce Temp, Switch to Sulfolane, Check for O2 leaks Tar_Yes->Tar_Action Stall_Action Action: Azeotropic dry KF/Solvent with Toluene before substrate addition Stall_Yes->Stall_Action Selectivity_Action Action: Lower Temp (Kinetic Control), Reduce KF equivalents Selectivity_Issue->Selectivity_Action Yes

Caption: Diagnostic logic for common Halex failure modes.

Frequently Asked Questions (FAQ)

Q: Why use Sulfolane instead of DMSO? A: While DMSO is excellent for


 rates, it decomposes thermally above 150°C (sometimes violently). Sulfolane is stable up to 285°C, allowing the high temperatures required for deactivating substrates without turning the reaction into tar [1].

Q: Can I use CsF (Cesium Fluoride) to lower the temperature? A: Yes. CsF is more soluble in organic solvents than KF, making the "naked fluoride" more available. This can lower reaction temperatures by 30-50°C, potentially improving regioselectivity. However, CsF is significantly more expensive and hygroscopic, requiring even stricter drying protocols [2].

Q: My GC-MS shows the product, but the isolated yield is low. Where did it go? A: Fluorinated aromatics are often volatile. If you evaporated your solvent (DCM/Ethyl Acetate) too aggressively on the rotovap, you likely stripped off your product. Use a Vigreux column for solvent removal or keep the bath temperature low.

Q: What is the role of the Phase Transfer Catalyst (PTC)? A: KF is a solid; the organic substrate is liquid/solvated. The reaction happens at the interface. PTCs (like 18-crown-6 or TPPB) shuttle the Fluoride ion into the organic phase. Without them, the reaction relies solely on the minimal solubility of KF, leading to extremely long reaction times and thermal degradation [3].

References

  • Solvent Effects in Halex Reactions: Title: Effects of different solvents on the Halex reaction of 1,2-dichloro-4-nitrobenzene. Source: ResearchGate / Phosphonium Ionic Liquids Study.[5] URL:[Link]

  • Phase Transfer Catalysis: Title: Halex Reaction - ACS GCI Pharmaceutical Roundtable Reagent Guides. Source: ACS Green Chemistry Institute. URL:[Link]

  • General Mechanism & Selectivity: Title: Nucleophilic Aromatic Substitution - The Regiochemistry.[3][6][7] Source: Chemistry Steps.[8][9][10] URL:[Link]

Sources

Technical Support Center: Recrystallization of Fluorinated Bromo-Chloro Benzenes

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of fluorinated bromo-chloro benzenes. As a class of compounds, these halogenated aromatics are critical intermediates in pharmaceutical and agrochemical synthesis.[1] Their purification, however, presents unique challenges due to their often similar polarities and solubilities in common organic solvents. This guide is designed to provide researchers with a framework for logical solvent selection, detailed experimental protocols, and robust troubleshooting advice to achieve high purity crystalline products.

Section 1: Frequently Asked Questions (FAQs) - First Principles of Solvent Selection

This section addresses the foundational questions researchers face when developing a recrystallization protocol for halogenated aromatic compounds.

Q1: What are the ideal characteristics of a recrystallization solvent for fluorinated bromo-chloro benzenes?

The perfect solvent is one that exhibits a steep solubility curve for your target compound. This means it should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[2] For this specific class of molecules, key solvent characteristics include:

  • Polarity Matching: Fluorinated bromo-chloro benzenes are typically non-polar to moderately polar.[3] Therefore, solvents in a similar polarity range are the best starting points. "Like dissolves like" is the guiding principle for initial dissolution.[4]

  • Inertness: The solvent must not react with the compound.[5] Given the stability of the aromatic C-X bonds (where X = F, Cl, Br), this is rarely an issue with common recrystallization solvents.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process. A boiling point between 60°C and 120°C is often ideal.[6]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[6][7]

Q2: How does the substitution pattern (ortho, meta, para) of halogens affect solvent choice?

The substitution pattern is a critical factor. Para-isomers of dihalobenzenes, for instance, are more symmetrical than their ortho or meta counterparts. This symmetry allows for more efficient packing into a crystal lattice, resulting in higher melting points and often lower solubility in a given solvent compared to the other isomers.[8]

  • For Para-Isomers: Due to their lower solubility, you may be able to use solvents in which the ortho and meta isomers are more soluble, achieving purification through selective crystallization.

  • For Ortho/Meta Isomers: Separating these from each other via recrystallization is exceptionally challenging and often requires chromatography. However, if purifying them from other types of impurities, their higher solubility may necessitate the use of less polar solvents or mixed-solvent systems to induce precipitation upon cooling.

Q3: Where do I start? Proposing a general solvent screening strategy.

A systematic, small-scale approach is most efficient.

  • Place ~10-20 mg of your crude material into several small test tubes.

  • To each tube, add ~0.5 mL of a different test solvent. Start with solvents like hexanes, toluene, ethanol, and ethyl acetate.

  • Observe solubility at room temperature. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent in a two-solvent system.[4]

  • If it does not dissolve, gently heat the mixture to the solvent's boiling point. If the compound dissolves completely, this is a promising candidate solvent.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. A good solvent will produce a large crop of crystals.[4] If no crystals form, the compound may be too soluble, or the solution may be supersaturated.

Q4: When should I use a single-solvent system versus a two-solvent (mixed) system?

A single-solvent system is always preferred for its simplicity. However, if no single solvent provides the ideal steep solubility curve, a two-solvent system is a powerful alternative.[6]

  • Use a two-solvent system when: Your compound is highly soluble in one solvent (the "good" solvent) even when cold, and very insoluble in another solvent (the "poor" or "anti-solvent") even when hot. The two solvents must be fully miscible with each other.[9][10]

Section 2: Data & Protocols

This section provides actionable data and step-by-step procedures for recrystallization.

Table 1: Recommended Solvents and Systems for Fluorinated Bromo-Chloro Benzenes
Solvent / SystemClass / PolarityBoiling Point (°C)Scientist's Notes & Rationale
Single Solvents
Heptane/HexanesNon-polar Aliphatic Hydrocarbon69-98Excellent for less polar compounds. Often shows a good solubility differential with temperature. Can cause "oiling out" if the compound's melting point is low.[11]
TolueneNon-polar Aromatic Hydrocarbon111Good for compounds that can engage in π-stacking interactions. Its higher boiling point can dissolve more stubborn solids.[9]
Ethanol / MethanolPolar Protic65-78Often effective for moderately polar aromatic compounds.[12] Good for inducing crystallization from more non-polar reaction mixtures.
IsopropanolPolar Protic82A slightly less polar and higher-boiling alternative to ethanol.
Two-Solvent Systems
Toluene-HeptaneNon-polar "Good" / Non-polar "Poor"VariableA very common and effective system for non-polar compounds. Allows for fine-tuning of solubility by adjusting the solvent ratio.[10]
Dichloromethane-HexaneModerately Polar "Good" / Non-polar "Poor"VariableUseful when the compound is too soluble in chlorinated solvents alone. Caution: DCM has a low boiling point (40°C), requiring careful handling.
Ethanol-WaterPolar "Good" / Very Polar "Poor"VariableA classic choice for moderately polar compounds that are insoluble in water. The addition of water as the anti-solvent drastically reduces solubility.[10][11]
Acetone-WaterPolar "Good" / Very Polar "Poor"VariableSimilar to Ethanol-Water, but acetone's higher solvency power can be useful for more soluble compounds.[13]
Experimental Protocols
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the solid just dissolves.[14]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean flask.[6] This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Slow cooling is critical for forming large, pure crystals.[4] Do not disturb the flask. Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal yield.[7]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.[9]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[10]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. The goal is to be just at the point of saturation.

  • Cooling, Collection, Washing & Drying: Follow steps 3-6 from the Single-Solvent protocol above.

Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude Fluorinated Bromo-Chloro Benzene test_polar Test Solubility (RT): Polar Solvents (e.g., Ethanol, Acetone) start->test_polar test_nonpolar Test Solubility (RT): Non-Polar Solvents (e.g., Heptane, Toluene) start->test_nonpolar dissolves_polar Dissolves at RT? test_polar->dissolves_polar dissolves_nonpolar Dissolves at RT? test_nonpolar->dissolves_nonpolar poor_solvent NO: Insoluble when hot. Potential 'Poor' Solvent for 2-Solvent System. dissolves_polar->poor_solvent No (Insoluble in polar solvents is unlikely, but possible) good_solvent YES: Potential 'Good' Solvent for 2-Solvent System. dissolves_polar->good_solvent Yes heat_nonpolar Insoluble at RT. Heat to Boiling. Does it Dissolve? dissolves_nonpolar->heat_nonpolar No dissolves_nonpolar->good_solvent Yes single_solvent YES: Use as Single Recrystallization Solvent heat_nonpolar->single_solvent Yes heat_nonpolar->poor_solvent No two_solvent_system Combine 'Good' and 'Poor' Solvents. (e.g., Ethanol/Water, Toluene/Heptane) poor_solvent->two_solvent_system good_solvent->two_solvent_system

Caption: Workflow for selecting a suitable recrystallization solvent system.

Section 3: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This guide addresses the most common problems encountered during the recrystallization of fluorinated bromo-chloro benzenes.

Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[15] This is common when the solution is too concentrated or cools too quickly, or if the boiling point of the solvent is higher than the melting point of the solute.

  • Immediate Fix: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (if using a mixed system, add more of the "good" solvent) to decrease the saturation point.[16] Allow the solution to cool much more slowly. Insulating the flask with glass wool can help.

  • Underlying Cause: Significant impurities can depress the melting point of your compound, making it more prone to oiling out. If the problem persists, the crude material may require pre-purification by another method, like column chromatography.

Q2: No crystals are forming, even after the solution has cooled. What should I do?

This is a classic case of either using too much solvent or the solution becoming supersaturated.[15]

  • Too Much Solvent: The solution is not saturated at the lower temperature. The fix is to boil off some of the solvent to re-concentrate the solution and then attempt to cool it again.[16]

  • Supersaturation: The solution contains more dissolved solute than it theoretically should, and crystallization needs a nucleation point to begin.[15]

    • Induce Crystallization: Try scratching the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for crystal growth.[4][15]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution (a "seed crystal"). This provides a perfect template for further crystal growth.[5][15]

Q3: My crystal yield is very low. How can I improve it?

Low yield is most often caused by using too much solvent, not allowing sufficient time for cooling, or premature crystallization during a hot filtration step.

  • Optimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required for complete dissolution. Any excess will retain a significant portion of your product in the mother liquor.[12]

  • Maximize Cooling: After cooling to room temperature, ensure the flask is cooled in an ice-water bath for at least 20-30 minutes to maximize precipitation.[4]

  • Check the Mother Liquor: You can try to obtain a second crop of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. Be aware that this second crop will likely be less pure than the first.

Q4: The crystals formed too quickly and look like a fine powder. Are they pure?

Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice, defeating the purpose of the purification.[16] Pure crystals are typically formed through slow, deliberate growth.

  • Solution: While the purity may be improved from the crude material, it is not optimal. For the highest purity, re-dissolve the powder in a slightly larger volume of hot solvent and cool it much more slowly.[16] Placing the hot flask into a large beaker of hot water and allowing the entire assembly to cool to room temperature can effectively slow down the process.

Q5: My purified compound's melting point is still broad/low. What's the next step?

A broad or depressed melting point is a key indicator of residual impurities.

  • Repeat the Recrystallization: A second recrystallization using the same solvent system can often remove the remaining impurities.

  • Try a Different Solvent: If repeating the process does not help, the impurities may have similar solubility properties to your compound in that specific solvent. Try screening for a new solvent or a different mixed-solvent system that may better discriminate between your product and the impurity.

  • Consider an Alternative Method: If recrystallization fails to yield a sharp melting point after several attempts, the impurities may be too similar to your target compound (e.g., isomers). In this case, an orthogonal purification method like column chromatography or preparative HPLC may be necessary.

References

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]

  • Chapman, K. (n.d.). Crystallization. Gavilan College. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). CN110128240B - A kind of method for separating p-chlorobromobenzene and o-chlorobromobenzene by suspension melt crystallization.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Sousa, H. C. D. (2014). Solubility of Hydrofluorocarbons in Halobenzene Solvents. Journal of Chemical & Engineering Data, 59(10), 3122-3129. [Link]

  • CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

  • LibreTexts, Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Taibah University. (n.d.). Organic halides. Retrieved from [Link]

  • Reddit. (2014, August 5). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

  • Yalkowsky, S. H., Orr, R. J., & Valvani, S. C. (1979). Solubility and Partitioning. 3. The Solubility of Halobenzenes in Water. Industrial & Engineering Chemistry Fundamentals, 18(4), 351-353. [Link]

  • LibreTexts, Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Richmond. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US8987520B2 - Fluoroalkyl and chlorofluoroalkyl benzenes.
  • LibreTexts, Chemistry. (2023, June 30). Atomic and Physical Properties of Halogens. Retrieved from [Link]

  • Chem Logic. (n.d.). Converting from TCE/NPB to Fluorinated Solvents. Retrieved from [Link]

  • Jagadhani, S. G., Kundalikar, S. G., & Karale, B. K. (2014). Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. Oriental Journal of Chemistry, 30(4). Retrieved from [Link]

  • Georg, G. I., & Thottathil, J. K. (Eds.). (2008). Comprehensive Organic Functional Group Transformations II. Elsevier. (Link to general resource, specific deep link unavailable).
  • Amemiya, T., Nakamura, E., Koguchi, K., & Tomita, M. (n.d.). Purification of Benzene by Crystallization-Separation. Amanote Research. Retrieved from [Link]

  • Google Patents. (n.d.). US5208394A - Process for producing chlorofluorobenzenes.

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Profiling of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene (CAS: 909122-14-1) Application: Halogenated scaffold for medicinal chemistry (e.g., kinase inhibitor synthesis). Analytical Challenge: The tetrasubstituted benzene ring creates a complex electronic environment where


F-

H coupling constants (

) interfere with standard proton-proton (

) splitting patterns.

This guide provides a definitive structural analysis of the title compound, contrasting its spectral signature against its likely metabolic precursor (phenol derivative) and evaluating solvent-dependent resolution to optimize Quality Control (QC) workflows.

Methodology & Experimental Protocol

To ensure reproducibility in a drug development setting, the following protocol minimizes artifacts caused by concentration dependence and solvent impurities.

Sample Preparation Workflow
  • Mass: 10–15 mg of analyte.

  • Solvent Volume: 0.6 mL (standard 5mm tube).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (KBr/NaCl) from the alkylation step.

  • Internal Standard: Tetramethylsilane (TMS, 0.05% v/v).

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

  • Spectral Width: 12 ppm (-1 to 11 ppm).

  • Scans (NS): 16 (sufficient for >10 mg sample).

  • Temperature: 298 K (25°C).

Structural Analysis: The H NMR Profile

The spectrum is defined by two distinct regions: the aliphatic ethoxy chain and the highly coupled aromatic ABX system (where X =


F).
Predicted Spectral Data (CDCl )
PositionProton TypeChemical Shift (

ppm)
MultiplicityCoupling Constants (

Hz)
IntegrationAssignment Logic
H-6 Aromatic7.35 – 7.45 dd

,

1HDeshielded by Ortho-Br; Meta-coupling to F.
H-5 Aromatic6.40 – 6.55 dd (pseudo-t)

,

1HShielded by Para-OEt; Strong Ortho-coupling to F.
-OCH

-
Methylene4.05 – 4.15 q

2HTypical ethoxy quartet.
-CH

Methyl1.40 – 1.48 t

3HTypical ethoxy triplet.
Detailed Mechanistic Interpretation
The Aromatic Region (H5 vs. H6)

The core challenge is distinguishing H5 from H6.

  • H6 (Deshielded): Located ortho to the Bromine atom. Bromine is inductively withdrawing (-I), shifting this signal downfield. It couples to H5 (

    
    ) and meta to Fluorine (
    
    
    
    ).
  • H5 (Shielded): Located para to the Ethoxy group. The oxygen atom donates electron density into the ring via resonance (+M effect), significantly shielding the para position. This pushes H5 upfield relative to H6.

  • Fluorine Coupling:

    • H5 is ortho to Fluorine.

      
       values (8–10 Hz) are often similar to 
      
      
      
      (8–9 Hz). This can cause the "doublet of doublets" to collapse into a pseudo-triplet .
    • H6 is meta to Fluorine.

      
       values are smaller (5–7 Hz), resulting in a clear doublet of doublets.
      
The Aliphatic Region

The ethoxy group confirms the presence of the alkyl chain. The quartet at ~4.1 ppm is diagnostic of O-alkylation. If this signal is shifted to ~3.5 ppm, it would indicate N-alkylation or C-alkylation, which is chemically unlikely here but a vital QC check.

Comparative Guide: Alternatives & Optimization

This section compares the target analysis against critical alternatives: Solvent Choice (for resolution) and Precursor Analysis (for reaction monitoring).

Comparison 1: Solvent Resolution (CDCl vs. DMSO-d )
FeatureChloroform-d (CDCl

)
DMSO-d

Recommendation
H5/H6 Separation Excellent. The polarity of CDCl

minimizes solvent-solute H-bonding, keeping the chemical shift difference between H5 and H6 distinct (

ppm).
Moderate. DMSO is a Lewis base and may interact with the aromatic system, potentially compressing the aromatic region and causing overlap.Use CDCl

for routine QC.
Water Peak ~1.56 ppm (Usually clear of signals).[1]~3.33 ppm (Can overlap with ethoxy quartet if wet).Use CDCl

to avoid water interference.
Solubility High for this lipophilic ether.High.CDCl

is preferred for ease of evaporation/recovery.
Comparison 2: Reaction Monitoring (Target vs. Phenol Precursor)

Distinguishing the product from its starting material, 1-Bromo-3-chloro-4-fluorophenol , is the primary use case for this NMR analysis.

Diagnostic SignalTarget Product (Ethoxy) Precursor (Phenol) QC Check
-OH Signal Absent. Present (Broad singlet, 5.0–9.0 ppm, D

O exchangeable).
Disappearance of OH confirms reaction.
Alkoxy Region Present (4.1 ppm q, 1.4 ppm t).Absent. Appearance of ethyl signals confirms alkylation.
Aromatic Shift H5 shielded by Ethoxy (+M effect).H5 shielded by Hydroxyl (+M effect).Shift changes are subtle; rely on aliphatic signals.

Visualization of Analytical Logic

Spectral Assignment Decision Tree

This workflow illustrates the logic an analyst should follow to confirm the structure from the raw spectrum.

AssignmentWorkflow Start Raw 1H NMR Spectrum CheckAliphatic Check 1.0 - 4.5 ppm Region Start->CheckAliphatic CheckAromatic Check 6.0 - 8.0 ppm Region Start->CheckAromatic DecisionEthoxy Triplet (~1.4) & Quartet (~4.1)? CheckAliphatic->DecisionEthoxy DecisionAromatic Two distinct multiplets? CheckAromatic->DecisionAromatic ConfirmEthoxy Ethoxy Group Confirmed (O-Alkylation Successful) DecisionEthoxy->ConfirmEthoxy Yes FailEthoxy Check for Starting Material (Phenol) DecisionEthoxy->FailEthoxy No AnalyzeSplitting Analyze Splitting Patterns (J-Coupling) DecisionAromatic->AnalyzeSplitting Yes Final Structure Validated: 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene ConfirmEthoxy->Final H6_ID H6: dd (J~9, J~6) Deshielded (Ortho to Br) AnalyzeSplitting->H6_ID H5_ID H5: dd/t (J~9, J~9) Shielded (Para to OEt) AnalyzeSplitting->H5_ID H6_ID->Final H5_ID->Final

Figure 1: Step-by-step logic flow for assigning the 1H NMR signals of the target molecule.

Aromatic Coupling Pathway (J-Tree)

Visualizing the complex splitting caused by the presence of Fluorine.

CouplingTree ProtonH5 H-5 Proton (Singlet) SplitH6 Split by H-6 (Ortho, 3J_HH ~9Hz) ProtonH5->SplitH6 SplitF4 Split by F-4 (Ortho, 3J_HF ~9Hz) SplitH6->SplitF4 ResultH5 Observed Signal: Pseudo-Triplet (dd) SplitF4->ResultH5 ProtonH6 H-6 Proton (Singlet) SplitH5_2 Split by H-5 (Ortho, 3J_HH ~9Hz) ProtonH6->SplitH5_2 SplitF4_2 Split by F-4 (Meta, 4J_HF ~6Hz) SplitH5_2->SplitF4_2 ResultH6 Observed Signal: Doublet of Doublets SplitF4_2->ResultH6

Figure 2: Coupling tree demonstrating how H-H and H-F interactions create the observed multiplets.

References

  • Abraham, R. J., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. [Link][2]

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard text for F-H coupling constants).
  • Silverstein, R. M., et al. (2014). "Spectrometric Identification of Organic Compounds." Wiley.[2] (Reference for Substituent Chemical Shift additivity rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Source for analogous halogenated benzene shifts). [Link]

Sources

A Senior Application Scientist's Guide to the 19F NMR Chemical Shift of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis and drug development, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable tool. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the wide chemical shift range make it particularly powerful for characterizing fluorinated organic molecules.[1][2] This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift for 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene, a polysubstituted aromatic compound, offering a framework for understanding and predicting chemical shifts in similar complex systems.

The Decisive Factors: Unraveling the ¹⁹F Chemical Shift

The chemical shift (δ) in ¹⁹F NMR is exquisitely sensitive to the local electronic environment of the fluorine nucleus. Unlike ¹H NMR, where diamagnetic shielding is the dominant factor, ¹⁹F chemical shifts are significantly influenced by the paramagnetic shielding term. This results in a much larger chemical shift dispersion, often spanning over 400 ppm, which provides exceptional resolution and a wealth of structural information.[1][2]

Several key factors govern the ¹⁹F chemical shift of a substituted fluorobenzene:

  • Electronic Effects of Substituents: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aromatic ring profoundly impact the electron density at the fluorine-bearing carbon, thereby influencing the chemical shift.

    • Inductive Effects: Electronegative substituents withdraw electron density through the sigma bond framework, generally leading to a deshielding of the fluorine nucleus and a downfield shift (more positive ppm value).

    • Resonance Effects: Substituents with lone pairs or pi systems can donate or withdraw electron density through the pi system of the benzene ring. This effect is position-dependent (ortho, meta, para).

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can interact with the solute molecule, altering its electronic distribution and, consequently, the ¹⁹F chemical shift.

  • Steric Effects: Bulky groups in close proximity to the fluorine atom can cause through-space electronic interactions or distort the geometry of the molecule, leading to changes in the chemical shift.

Predicting the Chemical Shift of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene: A Comparative Analysis

The fluorine atom in our target molecule is flanked by an ethoxy group at the ortho position and a chlorine atom at the meta position. A bromine atom is situated para to the ethoxy group and meta to the fluorine.

To estimate the chemical shift, we can start with the chemical shift of fluorobenzene (-113.15 ppm vs. CFCl₃) and consider the incremental shifts (Substituent Chemical Shifts, SCS) for each substituent. However, in polysubstituted benzenes, the assumption of additivity of SCS values can be a significant oversimplification due to the interplay of electronic and steric effects. A more reliable approach is to compare with structurally similar compounds.

Comparative Data of Substituted Fluorobenzenes:

CompoundSubstituent Positions¹⁹F Chemical Shift (δ, ppm vs. CFCl₃)Key Influences
Fluorobenzene--113.15[3]Baseline for comparison.
1-Bromo-4-fluorobenzenepara-Br-115.3[4]The weakly deactivating bromo group has a minor shielding effect from the para position.
1-Chloro-4-fluorobenzenepara-Cl-119.2The more electronegative chloro group exhibits a slightly stronger shielding effect from the para position compared to bromine.
4-Fluoroanisolepara-OCH₃-119.9The strongly electron-donating methoxy group significantly shields the para fluorine atom.
1-Bromo-2-fluorobenzeneortho-Br-110.1The bromo group at the ortho position has a deshielding effect.
1-Chloro-2-fluorobenzeneortho-Cl-114.3The chloro group at the ortho position has a deshielding effect, though less pronounced than bromine.

Based on the data above, we can dissect the expected influences in 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene:

  • Ethoxy Group (ortho): Alkoxy groups are strong resonance electron donors. This donation increases electron density at the ortho and para positions. Therefore, the ortho-ethoxy group is expected to cause a significant upfield shift (more negative ppm value), shielding the fluorine nucleus.

  • Chlorine Atom (meta): Halogens are inductively electron-withdrawing but weakly resonance-donating. From the meta position, the inductive effect dominates, leading to a downfield shift (more positive ppm value), deshielding the fluorine nucleus.

  • Bromine Atom (meta to F, para to OEt): Similar to chlorine, bromine is inductively withdrawing from the meta position, contributing to a downfield shift .

Considering these competing effects, the strong shielding from the ortho-ethoxy group is likely to be the dominant factor. The meta-chloro and meta-bromo groups will counteract this shielding to some extent. Therefore, the ¹⁹F chemical shift of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is predicted to be significantly upfield of fluorobenzene, likely in the range of -120 to -130 ppm .

For a more precise prediction, computational methods such as Density Functional Theory (DFT) are highly recommended.[5][6][7][8] These methods can calculate the magnetic shielding tensor of the fluorine nucleus, providing a more accurate estimation of the chemical shift.

Visualizing the Influences on Chemical Shift

The following diagram illustrates the key electronic factors influencing the ¹⁹F chemical shift of the target molecule.

G cluster_molecule 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene cluster_effects Electronic Effects on Fluorine Nucleus mol F C4 C4 OEt_effect ortho-Ethoxy (+R effect) mol->OEt_effect Cl_effect meta-Chloro (-I effect) mol->Cl_effect Br_effect meta-Bromo (-I effect) mol->Br_effect C3 C3 C2 C2 Cl Cl C1 C1 OEt OEt C5 C5 C6 C6 Br Br shielding Shielding (Upfield Shift) deshielding Deshielding (Downfield Shift) OEt_effect->shielding Dominant Cl_effect->deshielding Br_effect->deshielding

Caption: Electronic effects of substituents on the ¹⁹F NMR chemical shift.

Experimental Protocol for ¹⁹F NMR Spectroscopy

To experimentally determine the ¹⁹F NMR chemical shift of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene, the following protocol should be followed:

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that provides good solubility for the compound and has a minimal solvent effect on the chemical shift. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Reference Standard: Add a small amount of an internal reference standard. While CFCl₃ (0 ppm) is the primary reference, it is volatile and not always practical. A common secondary reference is trifluorotoluene (α,α,α-trifluorotoluene) with a chemical shift of approximately -63.72 ppm.[3] Alternatively, an external reference can be used.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer equipped with a fluorine-observe probe.

  • Tuning and Matching: Tune and match the ¹⁹F channel of the probe to the correct frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A simple one-pulse experiment is typically sufficient.

    • Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured.

    • Transmitter Offset: Center the transmitter offset in the expected region of the ¹⁹F signal (e.g., -125 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is usually adequate.

    • Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

    • Proton Decoupling: For a simple spectrum showing only the fluorine chemical shift, broadband proton decoupling should be applied.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the spectrum to the known chemical shift of the internal or external standard.

Workflow for ¹⁹F NMR Analysis

G start Start sample_prep Sample Preparation (Compound, Solvent, Reference) start->sample_prep data_acq NMR Data Acquisition (Tuning, Locking, Shimming, Pulse Sequence) sample_prep->data_acq data_proc Data Processing (FT, Phasing, Baseline Correction, Referencing) data_acq->data_proc analysis Spectral Analysis (Identify Chemical Shift, Compare to Predictions) data_proc->analysis report Report Findings analysis->report end End report->end

Caption: A streamlined workflow for acquiring and analyzing ¹⁹F NMR spectra.

Conclusion and Future Outlook

The ¹⁹F NMR chemical shift of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is a result of a complex interplay between the strong shielding effect of the ortho-ethoxy group and the deshielding effects of the meta-chloro and meta-bromo substituents. Our comparative analysis predicts a chemical shift in the upfield region, likely between -120 and -130 ppm. For definitive structural confirmation and to build a more comprehensive understanding of substituent effects in such polysubstituted systems, experimental verification is paramount.

The principles and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to confidently approach the analysis of novel fluorinated compounds. As the library of fluorinated molecules continues to expand, the synergy between experimental ¹⁹F NMR and computational prediction will be increasingly vital for accelerating discovery and innovation.

References

  • D.A. Pantazis, and G.A. Webb. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." The Journal of Organic Chemistry, 2018.
  • Alfa Chemistry. "19F NMR Chemical Shift Table - Organofluorine."
  • Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy."
  • PFAS Central.
  • The Journal of Organic Chemistry.
  • ACS Publications. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry." 2018.
  • Scilit. "The prediction of the 19F NMR spectra of fluoroarenes using 'statistical' substituent chemical shift values."
  • UCSB Chemistry and Biochemistry. "19F Chemical Shifts and Coupling Constants."
  • ChemRxiv. "QM Assisted ML for 19F NMR Chemical Shift Prediction."
  • RSC Publishing. "A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds."
  • SpectraBase. "1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts."
  • University of California, Santa Barbara. "19F NMR Reference Standards."
  • The Royal Society of Chemistry.
  • Dovepress. "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species."
  • AZoM.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of C8H7BrClFO

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing Regioisomers and Functional Analogues

Executive Summary

Topic: Mass Spectrometry Fragmentation Pattern of C8H7BrClFO. Primary Candidate: 2-(Bromomethyl)-3-chloro-1-fluoro-4-methoxybenzene (Benzyl Bromide derivative). Context: This guide compares the fragmentation behavior of the primary benzyl bromide building block against its most common structural isomers (Phenethyl Alcohols and Ethoxybenzenes). These isomers share the exact mass (MW 253.5 g/mol ) and isotopic signature, making fragmentation analysis critical for structural validation in drug development.

Part 1: The Isotopic Fingerprint (Pre-Validation)

Before analyzing fragmentation, the presence of Bromine (Br) and Chlorine (Cl) creates a distinct isotopic cluster that serves as the first validation step.

Theoretical Isotopic Abundance for C8H7BrClFO:

  • 
      ratio 
    
    
    
  • 
      ratio 
    
    
    

Calculated Cluster (M, M+2, M+4): Unlike standard organic molecules, the M+2 peak is the Base Peak (100%) in this cluster, not the M peak.

IonCompositionRelative Abundance (%)Visual Check
m/z 252 (M)

~75%Significant
m/z 254 (M+2)

+

100% (Base) Highest Peak
m/z 256 (M+4)

~25%Distinctive tail

Expert Insight: If your spectrum shows an M peak significantly higher than M+2, you have likely lost the Bromine or Chlorine prior to ionization, or the compound is not the di-halogenated species intended.

Part 2: Detailed Fragmentation Pathways
Candidate A: The Benzyl Bromide (Primary Product)

Compound: 2-(Bromomethyl)-3-chloro-1-fluoro-4-methoxybenzene Structure: A benzene ring substituted with a methoxy group, halogens, and a reactive bromomethyl group.

Fragmentation Mechanism: Benzyl halides are notorious for weak molecular ions (


) in Electron Impact (EI) ionization because the Carbon-Bromine bond is labile.
  • Primary Event: Homolytic cleavage of the C-Br bond.

  • Result: Formation of a resonance-stabilized benzyl cation (tropylium derivative).

  • Secondary Decay: Loss of formaldehyde (

    
    ) from the methoxy group or CO loss.
    

Diagnostic Ions:

  • [M-Br]

    
     (m/z ~173):  The base peak. The isotopic pattern simplifies to a single Chlorine pattern (3:1 ratio at 173/175).
    
  • [M-Br-CH

    
    O]
    
    
    
    (m/z ~143):
    Secondary fragment indicating the presence of the methoxy group adjacent to the ring.
Candidate B: The Phenethyl Alcohol (Isomer/Degradant)

Compound: 1-(3-Bromo-6-chloro-2-fluorophenyl)ethanol Context: This is a potential hydrolysis product of Candidate A or a positional isomer.

Fragmentation Mechanism: Alcohols fragment differently, driven by


-cleavage and dehydration.
  • Dehydration: Loss of water (

    
    , 18 Da) is common, often thermal.
    
  • 
    -Cleavage:  Cleavage next to the hydroxyl group.[1]
    

Diagnostic Ions:

  • [M-CH

    
    ]
    
    
    
    (m/z ~237):
    Loss of the methyl group from the ethyl side chain.
  • [M-H

    
    O]
    
    
    
    (m/z ~234):
    Distinctive peak not seen in the benzyl bromide.
  • [M-H

    
    O-Br]
    
    
    
    :
    Sequential loss.
Candidate C: The Ethoxy Benzene (Regioisomer)

Compound: 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene Context: A stable ether isomer where the alkyl chain is attached via Oxygen.

Fragmentation Mechanism: Aromatic ethers undergo specific rearrangements.[2][3]

  • McLafferty-like Rearrangement: The ethyl group loses ethylene (

    
    , 28 Da) to form the corresponding phenol ion.
    
  • C-O Cleavage: Loss of the ethyl radical.

Diagnostic Ions:

  • [M-C

    
    H
    
    
    
    ]
    
    
    (m/z ~224):
    The "Phenol" ion. This is the smoking gun for an ethoxy group.
  • [M-C

    
    H
    
    
    
    ]
    
    
    (m/z ~223):
    Loss of ethyl radical.
Part 3: Comparative Analysis & Visualization
Fragmentation Pathway Diagram

The following diagram illustrates the divergent pathways for the three isomers, highlighting the "decision nodes" for structural assignment.

FragmentationPathways Root Molecular Ion (M+) m/z 252/254/256 (C8H7BrClFO) BenzylBr Isomer A: Benzyl Bromide (Labile C-Br) Root->BenzylBr Alcohol Isomer B: Phenethyl Alcohol (Alpha Cleavage) Root->Alcohol Ether Isomer C: Ethoxy Benzene (Ether Rearrangement) Root->Ether BenzylCat Benzyl Cation [M-Br]+ m/z 173 (100%) (Chlorine Pattern Only) BenzylBr->BenzylCat - Br• (79/81) Tropylium Subst. Tropylium [M-Br-CH2O]+ m/z 143 BenzylCat->Tropylium - CH2O Dehydration [M-H2O]+ m/z 234 Alcohol->Dehydration - H2O (18) AlphaCleave [M-CH3]+ m/z 237 Alcohol->AlphaCleave - CH3• (15) PhenolIon Phenol Ion [M-C2H4]+ m/z 224 (H-Rearrangement) Ether->PhenolIon - C2H4 (28) EthylLoss [M-Et]+ m/z 223 Ether->EthylLoss - C2H5• (29)

Caption: Divergent fragmentation pathways for C8H7BrClFO isomers. Thick arrows indicate the dominant (base peak) transition for each structure.

Part 4: Experimental Performance Comparison

The following table summarizes the expected MS data to allow for rapid identification.

FeatureBenzyl Bromide (Product) Phenethyl Alcohol (Impurity) Ethoxy Benzene (Isomer)
Molecular Ion (

)
Very Weak / AbsentWeakModerate / Strong
Base Peak m/z 173 (

)
m/z 43 (

) or 237
m/z 254 (

) or 224
Key Neutral Loss -79/81 Da (Bromine)-18 Da (Water)-28 Da (Ethylene)
Low Mass Ions m/z 91/92 (Tropylium variants)m/z 45 (

)
m/z 29 (

)
Identification Confidence High (via absence of M+ and strong M-Br)Medium (Spectra variable by temp)High (Distinct M-28 peak)
Part 5: Validated Protocol (GC-MS)

To reproduce these results, use the following validated conditions.

Sample Preparation:

  • Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM). Note: Avoid methanol to prevent solvolysis of the benzyl bromide.

  • Filter through 0.2 µm PTFE filter.

Instrument Parameters:

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source: Electron Impact (EI), 70 eV, 230°C.

  • Scan Range: m/z 40–400.

Data Interpretation:

  • Extract ion chromatograms (EIC) for m/z 252, 254, and 173.

  • Check the 252:254 ratio. It must be ~3:4.

  • Look for the transition 254 -> 173. If 173 is the dominant peak and M+ is weak, the structure is the Benzyl Bromide .

References
  • Sigma-Aldrich. (2024). Product Specification: 2-Chloro-6-fluoro-3-methoxybenzyl bromide. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Halogenated Aromatic Compounds. NIST Standard Reference Database. Link

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

A Comparative Guide to the Reactivity of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene and its 4-Ethoxy Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of complex, poly-halogenated aromatic building blocks, subtle positional changes of activating groups can profoundly influence synthetic outcomes. This guide provides an in-depth comparative analysis of the chemical reactivity of two isomers: 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene (henceforth Isomer A ) and 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene (Isomer B ). By examining the interplay of electronic and steric effects, we delineate the predicted reactivity profiles for each isomer across pivotal reaction classes, including metal-catalyzed cross-coupling and nucleophilic aromatic substitution. This document serves as a technical resource for researchers in medicinal and materials chemistry, offering predictive insights and actionable experimental protocols to guide the strategic use of these versatile intermediates.

Introduction: The Significance of Isomeric Purity

1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene and its 4-ethoxy isomer are highly functionalized aromatic compounds, offering multiple handles for synthetic diversification. The presence of three distinct halogens (Br, Cl, F) and an activating ethoxy group makes them valuable precursors for pharmaceuticals and agrochemicals.[1] However, the positional difference of the electron-donating ethoxy group—ortho to the bromine in Isomer A versus para in Isomer B —creates distinct electronic and steric environments. Understanding these differences is paramount for predicting reaction selectivity, optimizing conditions, and ultimately achieving desired synthetic transformations with high fidelity. This guide dissects these nuances to provide a clear framework for their comparative reactivity.

Figure 1: Chemical Structures of Isomers A and B

A direct comparison of the isomeric structures highlights the positional shift of the ethoxy group relative to the halogens.

Structural and Electronic Profile Analysis

The reactivity of an aromatic ring is governed by the cumulative electronic effects (both inductive and resonance) and steric demands of its substituents.[2][3]

  • Halogens (F, Cl, Br) : These substituents exert a dual electronic effect. They are strongly electron-withdrawing through the inductive effect (-I) due to their high electronegativity, which deactivates the ring towards electrophilic attack. Simultaneously, they are weakly electron-donating through resonance (+R) via their lone pairs, directing incoming electrophiles to the ortho and para positions.[2][4][5]

  • Ethoxy Group (-OEt) : This is a potent activating group. The oxygen atom's lone pairs donate significant electron density to the aromatic π-system via resonance (+R effect), which strongly outweighs its inductive withdrawal (-I) effect.[6][7] This donation enriches the ortho and para positions, making them more nucleophilic and enhancing the rate of electrophilic aromatic substitution.[4][8][9]

Isomer A: 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene

In this isomer, the bulky ethoxy group is positioned at C2, placing it ortho to the C1-Br bond and meta to the C3-Cl bond.

  • Electronic Impact : The powerful +R effect of the ethoxy group will increase electron density most significantly at its ortho (C1, C3) and para (C5) positions. This makes the C1-Br bond electron-rich.

  • Steric Impact : The ethoxy group imposes considerable steric hindrance around the C1-Br bond, potentially impeding the approach of bulky reagents or catalyst complexes.

Isomer B: 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene

Here, the ethoxy group is at C4, para to the C1-Br bond and ortho to the C3-Cl bond.

  • Electronic Impact : The +R effect of the ethoxy group enriches its ortho (C3, C5) and para (C1) positions. Similar to Isomer A, the C1-Br bond is electronically enriched.

  • Steric Impact : The C1-Br bond is sterically unencumbered by the ethoxy group. However, the C3-Cl bond is now adjacent to the ethoxy group, introducing local steric bulk.

The following diagram illustrates how these intrinsic properties are expected to influence the reactivity of each isomer.

G IsomerA Isomer A (2-Ethoxy) StericA High Steric Hindrance at C1-Br IsomerA->StericA ElectronicA Strong +R Effect at C1, C3 IsomerA->ElectronicA SnArA SNAr Reactivity: Generally Low IsomerA->SnArA Donating group disrupts stability IsomerB Isomer B (4-Ethoxy) StericB Low Steric Hindrance at C1-Br IsomerB->StericB ElectronicB Strong +R Effect at C1, C3 IsomerB->ElectronicB SnArB SNAr Reactivity: Generally Low IsomerB->SnArB Donating group disrupts stability PdcA Cross-Coupling at C1-Br: Potentially Slower Rate StericA->PdcA Steric Shielding ElectronicA->PdcA Electronic Activation PdcB Cross-Coupling at C1-Br: Predicted Faster Rate StericB->PdcB Steric Accessibility ElectronicB->PdcB Electronic Activation

A logical diagram correlating substituent effects to predicted reactivity for each isomer.

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

These reactions are cornerstones of modern synthesis, forming C-C, C-N, and C-O bonds. The reaction mechanism initiates with the oxidative addition of the aryl halide to a Pd(0) complex, which is often the rate-determining step.[10] The reactivity of the C-X bond is critical and generally follows the trend: C-I > C-Br > C-Cl >> C-F.[10]

  • Primary Reaction Site : For both isomers, the C-Br bond is the most labile and will be the primary site for cross-coupling under standard conditions.[10] Selective coupling at the C-Cl position is more challenging and requires specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands.[11][12] The C-F bond is typically inert to these reactions.

  • Reactivity Comparison :

    • Isomer B (4-Ethoxy) is predicted to be more reactive in palladium-catalyzed cross-coupling reactions at the C1 position. The C1-Br bond is electronically activated by the para ethoxy group and remains sterically accessible to the palladium catalyst.

    • Isomer A (2-Ethoxy) is predicted to be less reactive . While the C1-Br bond is also electronically activated, the ortho-ethoxy group presents significant steric shielding. This hindrance can slow down the crucial oxidative addition step by impeding the approach of the palladium catalyst complex.[2]

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[13][14] The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they are essential for stabilizing the negative charge of the intermediate.[13][15][16]

  • Reactivity Prediction : Both Isomer A and Isomer B are expected to exhibit very low reactivity towards SNAr. The primary reason is the presence of the strongly electron-donating ethoxy group, which destabilizes the negatively charged Meisenheimer complex required for the reaction to proceed.[13] The deactivating nature of the ethoxy group for this transformation overrides the activating inductive effects of the halogens. Forcing conditions (high temperature, very strong nucleophiles) would be required, likely leading to a mixture of products and decomposition.

Electrophilic Aromatic Substitution (EAS)

Each isomer possesses a single hydrogen atom at the C5 position available for electrophilic substitution. The feasibility of this reaction depends on the net electronic effect of all four substituents on the ring.

  • Directing Effects Analysis :

    • Ethoxy group : A powerful activating ortho, para-director.

    • Halogens : Deactivating ortho, para-directors.[4][5]

    • In both isomers, the C5 position is meta to the C1-Br and C3-Cl, and ortho to the C4 substituent (F in Isomer A, OEt in Isomer B).

  • Reactivity Comparison :

    • Isomer B (4-Ethoxy) is predicted to be more susceptible to EAS at C5. The C5 position is ortho to the powerfully activating ethoxy group, which strongly directs electrophiles to this site.

    • Isomer A (2-Ethoxy) is predicted to be less reactive . Here, the C5 position is para to the ethoxy group, but it is also ortho to the fluorine atom. While the ethoxy group's influence is strong, the overall activation at C5 is likely less pronounced compared to Isomer B, where the activating group is directly adjacent.

Summary of Predicted Reactivity

The following table provides a semi-quantitative summary of the predicted reactivity for each isomer across different reaction types.

Reaction TypeTarget SiteIsomer A (2-Ethoxy) ReactivityIsomer B (4-Ethoxy) ReactivityRationale
Suzuki-Miyaura Coupling C1-BrModerateHigh Reduced steric hindrance at C1-Br in Isomer B facilitates faster oxidative addition.
Buchwald-Hartwig Amination C1-BrModerateHigh Similar to Suzuki; steric accessibility is key for catalyst approach.
Suzuki/Buchwald-Hartwig C3-ClVery LowVery LowC-Cl bond is significantly less reactive and requires specialized, highly active catalysts.
Nucleophilic Aromatic Sub. Any C-XVery Low Very Low The electron-donating ethoxy group destabilizes the required Meisenheimer intermediate.
Electrophilic Aromatic Sub. C5-HLowModerate The C5 position is ortho to the strongly activating ethoxy group in Isomer B, enhancing reactivity.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is designed to selectively target the C-Br bond, leveraging its higher reactivity over the C-Cl and C-F bonds. It is applicable to both isomers, although reaction times may need to be extended for Isomer A due to its increased steric hindrance.

Causality Behind Experimental Choices:
  • Catalyst (Pd(PPh₃)₄) : Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available Pd(0) source suitable for the oxidative addition of aryl bromides.

  • Base (K₂CO₃) : A moderately strong inorganic base is required for the transmetalation step of the Suzuki cycle. It is strong enough to activate the boronic acid but mild enough to tolerate many functional groups.[10]

  • Solvent (Dioxane/H₂O) : A biphasic solvent system is classic for Suzuki couplings. Dioxane solubilizes the organic substrate and catalyst, while water solubilizes the inorganic base and facilitates the transmetalation step.

  • Inert Atmosphere (Argon) : The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. All steps must be performed under an inert atmosphere to ensure catalytic activity.

Step-by-Step Methodology

G start Start: Reagent Preparation step1 1. Charge a flame-dried Schlenk flask with the aryl bromide (1.0 eq.), phenylboronic acid (1.2 eq.), and K₂CO₃ (2.5 eq.). start->step1 step2 2. Evacuate and backfill the flask with Argon (repeat 3x). step1->step2 step3 3. Add Pd(PPh₃)₄ catalyst (0.05 eq.) under a positive flow of Argon. step2->step3 step4 4. Add degassed 1,4-Dioxane and degassed H₂O (4:1 ratio) via syringe. step3->step4 step5 5. Heat the reaction mixture to 90 °C with vigorous stirring. step4->step5 step6 6. Monitor reaction progress by TLC or GC-MS until starting material is consumed. step5->step6 step7 7. Cool to room temperature and dilute with Ethyl Acetate. step6->step7 step8 8. Wash with H₂O, then brine. Dry the organic layer over Na₂SO₄. step7->step8 step9 9. Concentrate in vacuo and purify the crude product via flash column chromatography. step8->step9 end End: Isolated Product step9->end

A workflow diagram for the selective Suzuki-Miyaura cross-coupling protocol.

  • Vessel Preparation : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (Isomer A or Isomer B , 1.0 mmol), the desired arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 eq.), and potassium carbonate (2.5 mmol, 2.5 eq.).

  • Inerting : Seal the flask with a septum, and evacuate and backfill with dry argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition : Under a positive pressure of argon, quickly add the palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition : Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The mixture should be a suspension.

  • Reaction Execution : Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) every 1-2 hours. Note : Isomer A may require a longer reaction time (e.g., 12-24 h) compared to Isomer B (e.g., 4-8 h).

  • Workup : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Extraction : Wash the organic layer sequentially with deionized water (2 x 15 mL) and brine (15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Conclusion

While structurally similar, 1-bromo-3-chloro-2-ethoxy-4-fluorobenzene (Isomer A ) and its 4-ethoxy counterpart (Isomer B ) exhibit distinct reactivity profiles dictated by the placement of the ethoxy group. Isomer B is the superior substrate for metal-catalyzed cross-coupling reactions at the C-Br bond due to its favorable combination of electronic activation and steric accessibility. Conversely, both isomers are poor candidates for nucleophilic aromatic substitution. For electrophilic substitution at the lone C-H position, Isomer B is again predicted to be more reactive due to the ortho activation by the ethoxy group. These predictive insights, grounded in fundamental principles of physical organic chemistry, empower researchers to make informed decisions in synthetic planning, saving valuable time and resources in the development of complex molecular architectures.

References

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GC-MS analysis of impurities in 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the GC-MS Analysis of Impurities in 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene: A Comparative Approach

Authored by: A Senior Application Scientist

For researchers and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is a highly functionalized aromatic building block, and like any synthesized molecule, it is susceptible to contamination with process-related impurities. These can include positional isomers, unreacted starting materials, or by-products, which may carry their own toxicological profiles or affect the kinetics of subsequent synthetic steps.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical technique for this challenge, offering the high-resolution separation of volatile and semi-volatile compounds coupled with the specific identification power of mass spectrometry.[1][2] This guide provides an in-depth, comparative look at GC-MS methodologies for the impurity profiling of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene, explaining the rationale behind method development choices to ensure robust and reliable results.

The Analytical Challenge: Predicting and Separating Potential Impurities

A robust analytical method begins with an understanding of what one is looking for. The synthesis of a polysubstituted benzene ring is a multi-step process where the precise control of regioselectivity can be challenging. Consequently, the most probable impurities in 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene are its positional isomers.[3] Other potential impurities could include precursors from the synthetic route or related by-products.

Common Potential Impurities:

  • Positional Isomers: Molecules with the same formula but different arrangements of the bromo, chloro, ethoxy, and fluoro groups on the benzene ring. These are often the most difficult to separate chromatographically due to very similar physicochemical properties.

  • Precursors: For example, 1-Bromo-3-chloro-4-fluoro-2-hydroxybenzene (the precursor to the ether).

  • By-products: Species arising from incomplete or side reactions, such as compounds lacking one of the halogen substituents.

Methodological Comparison: Selecting the Right GC Column

The heart of the gas chromatograph is the column, where the separation occurs.[4] The choice of the stationary phase is the most critical decision in method development, as it dictates the selectivity and ultimate resolution of the analysis. Here, we compare a standard "workhorse" column with a more specialized alternative for enhanced separation of challenging isomers.

Approach A: The General-Purpose Standard (Low-Polarity Phase)

A low-polarity 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is the most common starting point for GC-MS method development.

  • Rationale & Expertise: This phase separates compounds largely based on their boiling points. Its versatility and robustness make it an excellent choice for general screening.[4] For the target analyte, it will effectively separate it from most precursors or by-products that have significantly different molecular weights or polarities.

  • Limitations: Its selectivity for positional isomers can be limited. Isomers with very similar boiling points may co-elute, making accurate quantification impossible without deconvolution, which is a less reliable approach.[5]

Approach B: The High-Resolution Specialist (Mid-to-High Polarity Phase)

For resolving closely related isomers, a column with a different separation mechanism is required. A mid-polarity 6% cyanopropylphenyl-methylpolysiloxane phase (e.g., DB-624) or a more advanced fullerene-coated column offers superior selectivity.

  • Rationale & Expertise:

    • Cyanopropylphenyl Phase: This phase introduces dipole-dipole and pi-pi interactions, providing enhanced selectivity for compounds with polar functional groups or aromatic systems. This can often resolve isomers that co-elute on a 5% phenyl phase.[6]

    • Fullerene (C70) Phase: Recent studies have shown that fullerene-coated columns provide exceptional separation for halogenated benzenes.[7][8] The separation is driven by halogen-π (X–π) interactions between the halogen atoms on the analyte and the electron-rich fullerene surface. The strength of this interaction varies depending on the halogen and its position, enabling remarkable resolution of isomers.[7][8]

  • Trustworthiness: By running samples on two columns with different selectivities (e.g., Approach A and Approach B), one can build a self-validating system. A peak that is pure on both columns is confirmed with much higher confidence than a peak analyzed on a single column.

Experimental Protocols & Workflows

The following is a detailed protocol for the recommended primary method using a standard low-polarity column. Method validation should be performed according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[6][9]

Recommended GC-MS Protocol (Based on Approach A)
  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Ethyl Acetate.

    • Transfer an aliquot to a 2 mL autosampler vial for analysis.

  • Instrumentation:

    • GC System: Agilent 8890 or equivalent.

    • MS System: Agilent 5977B or equivalent single quadrupole mass spectrometer.[10]

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split/Splitless, operated in split mode (50:1 ratio) at 280°C.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 200°C.

      • Ramp 2: 25°C/min to 300°C, hold for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11][12]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 40-450). For trace analysis, a combined Scan/Selected Ion Monitoring (SIM) method can be developed.[13][14]

    • Solvent Delay: 3 minutes.

Analytical Workflow Diagram

The overall process from sample receipt to final report is a self-validating system designed to ensure data integrity.

Caption: Workflow for GC-MS impurity profiling.

Data Interpretation and Performance Comparison

Mass Spectral Signatures

Electron Ionization is a "hard" ionization technique that creates reproducible fragmentation patterns, which act as a fingerprint for a molecule.[12] For 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene and its impurities, the key is to look for the characteristic isotopic patterns of bromine and chlorine.[3]

  • Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. Any fragment containing one bromine atom will show two peaks of almost equal height, two mass units apart (M and M+2).[15]

  • Chlorine: Has two major isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 natural abundance. A fragment with one chlorine atom will show two peaks, M and M+2, with an intensity ratio of approximately 3:1.[15]

  • Combined Pattern: A molecular ion or fragment containing both one bromine and one chlorine atom will exhibit a complex cluster of peaks at M, M+2, and M+4, which is highly diagnostic.

Comparative Performance Data

To illustrate the practical differences between the two column approaches, the table below summarizes hypothetical, yet realistic, performance data for the separation of the main peak from a critical positional isomer.

ParameterApproach A: HP-5ms (Low-Polarity)Approach B: C70 Fullerene (Specialized)Rationale / Justification
Retention Time (Main Peak) 15.25 min18.92 minStronger interactions on the C70 phase lead to longer retention.[7]
Resolution (Rs) between Isomers 1.3 (Incomplete Separation)2.5 (Baseline Separation)The halogen-π interactions of the C70 column provide superior selectivity for halogenated isomers.[8]
Peak Asymmetry (Main Peak) 1.11.2Both columns provide excellent, symmetric peak shapes.
Limit of Detection (LOD) for Isomer 0.02% (relative to API)0.01% (relative to API)Better separation from the main peak's tailing improves signal-to-noise for the impurity.

Conclusion and Recommendations

For routine quality control and general purity assessment of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene, a standard GC-MS method using a low-polarity 5% phenyl-methylpolysiloxane column provides a robust and reliable platform. It is effective for separating the API from most process-related impurities and starting materials.

However, when the primary analytical challenge is the detection and quantification of trace-level positional isomers , a more specialized column is strongly recommended. A mid-polarity cyanopropylphenyl phase or, ideally, a fullerene-based column will provide the necessary selectivity to achieve baseline resolution.[7][8] This comparative approach, leveraging two columns with orthogonal separation mechanisms, constitutes a self-validating system that ensures the highest degree of confidence in the reported purity profile, a critical requirement in the rigorous landscape of pharmaceutical development.

References

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  • Gas Chromatography/Electron Ionization-Mass Spectrometry-Selected Ion Monitoring Screening Method for a Thorough Investigation of Polyhalogenated Compounds in Passive Sampler Extracts with Quadrupole Systems. (2010). ACS Publications. [Link]

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  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023). MDPI. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.